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  • Product: 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid
  • CAS: 1249354-43-5

Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectral Analysis of 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid

Executive Summary In the landscape of modern drug discovery, pyridine-3-carboxylic acid (nicotinic acid) derivatives serve as highly versatile pharmacophores, frequently utilized for their bioisosteric properties and fav...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, pyridine-3-carboxylic acid (nicotinic acid) derivatives serve as highly versatile pharmacophores, frequently utilized for their bioisosteric properties and favorable pharmacokinetic profiles. The functionalization of this core with a propane-2-sulfonamido (isopropylsulfonamide) group at the C6 position yields 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid (CAS: 1249354-43-5), a compound with significant hydrogen-bonding potential and structural rigidity.

This whitepaper provides an in-depth technical guide to the structural elucidation of this molecule using 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy. By synthesizing predictive empirical models with established spectroscopic principles, we establish a self-validating framework for researchers to acquire, interpret, and verify the spectral data of this specific heteroaromatic sulfonamide.

Molecular Architecture & Topological Mapping

To accurately assign NMR resonances, one must first establish a rigorous topological map of the molecule. The electronic environment of 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid is governed by two competing resonance systems: the electron-withdrawing carboxylic acid at C3 and the electron-donating (yet inductively withdrawing) sulfonamide nitrogen at C6.

The anisotropic effects of the pyridine ring, combined with the strong deshielding zones of the carbonyl and sulfonyl groups, create a highly dispersed and distinct NMR spectrum[1].

MolecularStructure C3 C3 (Pyridine) COOH -COOH (Carboxylic Acid) C3->COOH C2 C2-H (Pyridine) C3->C2 C4 C4-H (Pyridine) C3->C4 C5 C5-H (Pyridine) C4->C5 C6 C6 (Pyridine) C5->C6 N1 N1 (Pyridine) C6->N1 NHSO2 -NH-SO2- (Sulfonamide) C6->NHSO2 N1->C2 Isopropyl -CH(CH3)2 (Isopropyl) NHSO2->Isopropyl

Topological mapping and NMR assignment numbering for 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid.

Methodological Framework: NMR Acquisition Protocol

The acquisition of high-fidelity NMR data requires deliberate experimental choices. For highly polar compounds featuring both acidic (-COOH) and sulfonamide (-NH-SO 2​ -) protons, solvent selection is the most critical variable.

Step-by-Step Acquisition Methodology
  • Solvent Selection & Causality: Non-polar solvents like CDCl 3​ are fundamentally inadequate for this molecule due to the formation of insoluble intermolecular hydrogen-bonded dimers. DMSO-d 6​ is mandated. Its high dielectric constant and strong hydrogen-bond accepting capability disrupt solute-solute interactions, ensuring complete solvation and sharp resonance peaks[2]. Furthermore, DMSO-d 6​ shifts exchangeable protons (NH, OH) significantly downfield, preventing overlap with the aromatic region.

  • Sample Preparation: Dissolve 15–20 mg of the analyte (for 1 H) or 50–70 mg (for 13 C) in 0.6 mL of anhydrous DMSO-d 6​ (99.9% D).

  • Internal Calibration (Self-Validation): Introduce 0.05% v/v Tetramethylsilane (TMS). The spectrometer must be calibrated to the TMS singlet at δ 0.00 ppm. As a secondary self-validating check, verify that the residual pentet of DMSO-d 6​ appears precisely at δ 2.50 ppm in the 1 H spectrum and the septet at δ 39.52 ppm in the 13 C spectrum[3]. Any deviation indicates a temperature anomaly or lock-signal drift.

  • Instrument Parameters: Acquire 1 H data at 400 MHz (or higher) using a standard 30° pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds. For 13 C, acquire at 100 MHz using power-gated decoupling (zgpg30) with a D1 of 2.0–3.0 seconds to ensure the quaternary carbons (C3, C6, C=O) fully relax.

NMRWorkflow Prep 1. Sample Preparation 15 mg in 0.6 mL DMSO-d6 Calib 2. Instrument Calibration Probe Tuning & Shimming Prep->Calib Acq 3. Data Acquisition 1H (400 MHz) & 13C (100 MHz) Calib->Acq Proc 4. Spectral Processing Fourier Transform & Phase Correction Acq->Proc QC Quality Control TMS Internal Standard (0.00 ppm) Acq->QC Anal 5. Data Analysis Peak Picking & Integration Proc->Anal Valid 6. Structural Validation Cross-reference with Empirical Models Anal->Valid

Self-validating experimental workflow for NMR acquisition and structural verification.

1 H NMR Spectrum Analysis

The proton NMR spectrum of this compound is characterized by three distinct regions: the aliphatic isopropyl zone, the heteroaromatic core, and the highly deshielded exchangeable protons. The fundamental principles of spin-spin coupling in such heteroaromatic systems allow for unambiguous assignment[4].

Quantitative 1 H NMR Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Logic & Causality
-COOH ~13.20Broad Singlet (br s)-1HHighly deshielded by the carbonyl oxygen and strong H-bonding in DMSO-d 6​ .
-NH-SO 2​ - ~10.85Broad Singlet (br s)-1HDeshielded by the electron-withdrawing sulfonyl group and resonance with the pyridine ring.
C2-H ~8.85Doublet (d)2.01HMost deshielded aromatic proton; positioned ortho to the electronegative pyridine N1 and ortho to the -COOH group.
C4-H ~8.15Doublet of doublets (dd)8.5, 2.01HExhibits ortho-coupling to C5-H (8.5 Hz) and meta-coupling to C2-H (2.0 Hz).
C5-H ~7.25Doublet (d)8.51HShielded relative to C2/C4 due to the electron-donating resonance effect of the adjacent sulfonamide nitrogen.
-CH- (iPr)~3.85Septet (sept)6.81HAliphatic methine proton split by the six equivalent protons of the two adjacent methyl groups ( n+1 rule).
-CH 3​ (iPr)~1.30Doublet (d)6.86HTwo equivalent methyl groups split by the single adjacent methine proton.

Note: Chemical shifts for exchangeable protons (-OH, -NH) are concentration and temperature-dependent. The values provided represent standard conditions (298 K, 25 mM in DMSO-d 6​ ).

13 C NMR Spectrum Analysis

Carbon-13 NMR provides a direct skeletal map of the molecule. The absence of proton-carbon coupling (due to broadband decoupling) results in sharp singlets for each unique carbon environment. The assignments rely heavily on empirical additivity rules and the known deshielding effects of heteroatoms[1].

Quantitative 13 C NMR Data Summary
PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Rationale
C=O (Acid)~166.0Quaternary (C)Extreme deshielding due to the highly electronegative oxygen atoms of the carboxylate moiety.
C6 (Pyridine)~155.5Quaternary (C)Directly bonded to the electronegative sulfonamide nitrogen; heavily deshielded.
C2 (Pyridine)~150.2Methine (CH)Adjacent to the pyridine nitrogen (N1); experiences strong inductive electron withdrawal.
C4 (Pyridine)~138.5Methine (CH)Para to the sulfonamide group; standard conjugated aromatic shift.
C3 (Pyridine)~120.8Quaternary (C)Substituted by the electron-withdrawing carboxylic acid, pulling it slightly upfield relative to unsubstituted pyridine.
C5 (Pyridine)~112.4Methine (CH)Ortho to the sulfonamide group; experiences an upfield shift due to the resonance donation of the nitrogen lone pair into the ring.
-CH- (iPr)~53.0Methine (CH)Deshielded aliphatic carbon due to the direct attachment to the strongly electron-withdrawing -SO 2​
  • group.
-CH 3​ (iPr)~16.5Methyl (CH 3​ )Terminal aliphatic carbons; minimal deshielding effects.

Conclusion & Quality Control

The structural elucidation of 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid via NMR is a masterclass in understanding electronic substituent effects on heteroaromatic rings. The competing electron-withdrawing nature of the C3-carboxylic acid and the C6-sulfonamide dictates the profound chemical shift dispersion observed in both the 1 H and 13 C spectra.

For absolute validation in a laboratory setting, researchers are advised to employ 2D NMR techniques—specifically Heteronuclear Single Quantum Coherence (HSQC) to map the C2, C4, and C5 protons to their respective carbons, and Heteronuclear Multiple Bond Correlation (HMBC) to confirm the quaternary C3 and C6 linkages[4]. By adhering to the self-validating internal calibration protocols outlined in this guide, scientists can ensure maximum reproducibility and data integrity.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL:[Link]

Sources

Exploratory

Preclinical Toxicity and Safety Profiling of Sulfonamide-Substituted Nicotinic Acids

Executive Summary & Structural Rationale In the landscape of modern drug discovery, the hybridization of established pharmacophores is a proven strategy for overcoming the dose-limiting toxicities of traditional therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, the hybridization of established pharmacophores is a proven strategy for overcoming the dose-limiting toxicities of traditional therapeutics. Sulfonamide-substituted nicotinic acids represent a highly promising class of novel compounds, demonstrating potent anti-inflammatory, antimicrobial, and targeted anticancer properties[1].

From a structural and mechanistic standpoint, the combination of a pyridine ring (nicotinic acid core) with a sulfonamide moiety serves a dual purpose. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) possess a free carboxylic acid group, which is a primary driver of gastrointestinal (GI) toxicity, leading to ulceration and bleeding[2]. By masking this acidic carboxylic group via esterification or direct substitution with a sulfonamide group, we significantly reduce topical gastric irritation[2]. Furthermore, the sulfonamide moiety acts as a selective pharmacophore for the Cyclooxygenase-2 (COX-2) isoenzyme, sparing the cytoprotective Cyclooxygenase-1 (COX-1) pathway[3].

As a Senior Application Scientist, I approach the preliminary safety profiling of these compounds not merely as a checklist of assays, but as a continuous investigation into causality. We must prove that the observed therapeutic efficacy (e.g., suppression of TNF-α, IL-6, and iNOS) is driven by specific target engagement, rather than non-specific cellular toxicity.

Pathway SNA Sulfonamide-Substituted Nicotinic Acid COX2 Selective COX-2 Inhibition SNA->COX2 High Affinity COX1 COX-1 Sparing (Gastric Mucosa) SNA->COX1 Low Affinity PGE2 Decreased PGE2 (Inflammation Suppressed) COX2->PGE2 GI Maintained Gastric Protection COX1->GI

Mechanistic divergence of sulfonamide-substituted nicotinic acids ensuring gastric safety.

In Vitro Cytotoxicity: De-risking False Positives

The Causality of the Assay

Before advancing a candidate to in vivo models, we must establish its cellular safety profile. When screening for anti-inflammatory activity in LPS/IFN-γ-stimulated RAW 264.7 macrophages, a compound that simply kills the cells will artificially appear to "suppress" cytokine release. Therefore, an MTT viability assay is mandatory to confirm that the suppression of inflammatory markers is a true pharmacological effect, not an artifact of cytotoxicity[3].

Self-Validating Protocol: MTT Assay on RAW 264.7 Macrophages

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates an untreated vehicle control (defining 100% viability) and a positive cytotoxic control (e.g., 0.1% Triton X-100, defining 0% viability), ensuring that any assay drift or reagent degradation is immediately identifiable.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Aspirate the media. Treat cells with the synthesized sulfonamide-nicotinic acid derivatives (e.g., compounds 4h, 5b) at varying concentrations (10–100 µM) dissolved in DMSO (final DMSO concentration < 0.1% to prevent solvent toxicity). Include vehicle control and reference drugs (Ibuprofen).

  • Incubation: Incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours. Mechanistic note: Viable cells with active metabolism convert MTT into purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of acidified isopropanol or DMSO to dissolve the formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control.

Quantitative Data Summary

Recent evaluations of novel nicotinic acid derivatives demonstrate excellent in vitro safety profiles, with cell viability maintained well above the cytotoxic threshold[3].

Compound / DrugViability (%) ± SD at 100 µMCytotoxicity AssessmentPharmacological Implication
Compound 4h 119.08 ± 0.09Non-cytotoxic (Proliferative)Safe for downstream cytokine profiling
Compound 5b 86.11 ± 0.51Mildly cytotoxic / SafeAcceptable, but monitor at higher doses
Ibuprofen (Ref) 92.45 ± 0.30SafeStandard baseline established

In Vivo Gastric Tolerability: Validating the Structural Hypothesis

The Causality of the Assay

The primary hypothesis behind synthesizing sulfonamide-substituted nicotinic acids is that masking the carboxylic acid group will mitigate the severe gastrointestinal toxicity associated with standard NSAIDs[2]. To validate this, we utilize a rat ulcerogenic model. This is the definitive test of our structural rationale.

Self-Validating Protocol: Rat Ulcerogenic Profiling

This protocol validates itself by comparing the novel candidates against both a negative control (sham/vehicle) and a highly ulcerogenic positive control (Indomethacin), providing a clear therapeutic window.

Step-by-Step Methodology:

  • Animal Preparation: Fast adult male Wistar rats (150–200 g) for 24 hours prior to the experiment, allowing free access to water to ensure the gastric mucosa is clear of food debris.

  • Dosing: Divide rats into groups (n=6). Administer the test compounds (e.g., 4h, 5b), vehicle (1% CMC), or Indomethacin (reference) orally via gavage at equimolar therapeutic doses.

  • Observation Period: Withhold food and water for 6 hours post-administration to maximize mucosal exposure to the compounds.

  • Euthanasia and Excision: Euthanize the animals. Excise the stomachs along the greater curvature and wash gently with cold saline.

  • Macroscopic & Microscopic Evaluation: Examine the gastric mucosa under a magnifying lens for lesions, hyperemia, and hemorrhagic spots. Calculate the Ulcerogenic Index (UI) based on the severity and number of lesions. Perform H&E staining for histopathological confirmation.

Quantitative Data Summary

The structural modification successfully translates to in vivo safety, though variations in specific side-chain substitutions (e.g., compound 4h vs 5b) dictate the absolute degree of gastric protection[3].

Treatment GroupUlcerogenic Index (UI)Histopathological ObservationTarget Selectivity
Vehicle (Control) 0.00Intact gastric mucosa, no lesionsBaseline
Compound 4h Low (< 0.5)Mild infiltration of gastric mucosaHigh COX-2 Selectivity
Compound 5b Moderate (1.5 - 2.0)Severe gastritis observedModerate COX-1/2 Inhibition
Indomethacin Very High (> 4.0)Severe ulceration, hemorrhageNon-selective COX Inhibition

Sequential Safety Validation Workflow

Workflow Candidate Lead Compound InVitro In Vitro Cytotoxicity (RAW 264.7 MTT) Candidate->InVitro Phase 1 InVivo In Vivo Gastric Safety (Ulcerogenic Index) InVitro->InVivo Phase 2 Decision Safety Validation & Lead Selection InVivo->Decision Phase 3

Sequential safety validation workflow for novel nicotinic acid derivatives.

Conclusion and Future Directions

The preliminary toxicity and safety data for sulfonamide-substituted nicotinic acids strongly support their continued development. By strategically masking the carboxylic acid moiety inherent to traditional nicotinic acid derivatives, we observe a profound reduction in in vivo gastric ulcerogenicity[2], while maintaining excellent in vitro cellular viability[3].

Future preclinical ADMET efforts must expand beyond GI tolerability to include definitive genotoxicity screening (Ames test) and hERG channel inhibition assays to rule out cardiotoxicity, ensuring these promising anti-inflammatory and anticancer agents[1] can safely transition into Phase I clinical trials.

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Foundational

An In-Depth Technical Guide to the Physicochemical Profiling of 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid for Drug Discovery

Introduction: The Critical Role of Physicochemical Properties in Modern Drug Discovery In the intricate process of drug discovery, the journey from a promising molecular entity to a clinically effective therapeutic is fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Physicochemical Properties in Modern Drug Discovery

In the intricate process of drug discovery, the journey from a promising molecular entity to a clinically effective therapeutic is fraught with challenges. A significant percentage of drug candidates fail during development not due to a lack of potency, but because of suboptimal physicochemical properties that lead to poor pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).[1][2] Therefore, the early and accurate characterization of a compound's fundamental physical and chemical attributes is a cornerstone of rational drug design, enabling researchers to identify and optimize candidates with a higher probability of success.[1]

This guide provides an in-depth technical overview of the essential physicochemical profiling for a novel compound, 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid . This molecule belongs to the nicotinic acid (or pyridine-3-carboxylic acid) class of compounds. Nicotinic acid and its derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including lipid-lowering, anti-inflammatory, and even potential anticancer effects.[3][4][5][6]

As specific experimental data for 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid is not extensively available in public literature, this document will serve as a practical guide for a research scientist tasked with its initial characterization. We will combine in silico predictions with detailed, field-proven experimental protocols to construct a comprehensive physicochemical profile, explaining the causality behind each methodological choice.

The Subject Molecule: 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid
Structure IUPAC Name CAS Number Molecular Formula Molecular Weight
alt text 6-(isopropylsulfonamido)nicotinic acid1249354-43-5[7][8]C₉H₁₂N₂O₄S244.27 g/mol

A plausible synthetic route to this molecule starts from the commercially available 6-aminonicotinic acid.[9][10] The amino group can be reacted with propane-2-sulfonyl chloride in the presence of a suitable base (e.g., pyridine or triethylamine) in an inert solvent to form the desired sulfonamide.

Part 1: Predictive Physicochemical Profile (In Silico Analysis)

Before embarking on resource-intensive laboratory experiments, computational tools provide rapid, valuable estimations of a molecule's properties.[1][2][11][12] These predictions help in hypothesis generation and experimental design.

PropertyPredicted ValueSignificance in Drug Discovery
cLogP 1.1 - 1.5Lipophilicity: Predicts partitioning between aqueous and lipid environments. A value in this range suggests a balance, potentially favoring good membrane permeability without excessive non-specific binding.
Aqueous Solubility Moderately SolubleBioavailability: Crucial for absorption. Prediction suggests it may not be a "brick dust" compound, but experimental verification is essential.
pKa (Acidic) 3.5 - 4.5 (Carboxylic Acid)Ionization State: The carboxylic acid will be deprotonated (anionic) at physiological pH (~7.4), significantly impacting solubility, permeability, and target binding.
pKa (Basic) 1.5 - 2.5 (Pyridine N)Ionization State: The pyridine nitrogen is weakly basic and will be largely neutral at physiological pH.
Polar Surface Area (PSA) ~85-95 ŲPermeability: Influences membrane transport. A value under 140 Ų is generally considered favorable for oral absorption.
Hydrogen Bond Donors 2Binding & Solubility: The carboxylic acid and sulfonamide N-H provide donor sites, influencing interactions with targets and water.
Hydrogen Bond Acceptors 5Binding & Solubility: The oxygens of the carboxylate and sulfonyl groups, and the pyridine nitrogen, act as acceptors.
Rotatable Bonds 3Conformational Flexibility: A low number of rotatable bonds is generally favorable for binding affinity and bioavailability.

Disclaimer: These values are estimations from various computational algorithms and require experimental validation.

Part 2: Definitive Experimental Characterization

The following sections detail the standard, self-validating experimental protocols required to obtain definitive physicochemical data.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP & LogD)

Expertise & Rationale: Lipophilicity is arguably one of the most critical physicochemical parameters, influencing everything from absorption and distribution to metabolism and toxicity. We measure the distribution coefficient (LogD ) at a physiological pH of 7.4, which is more relevant than the partition coefficient (LogP ) for ionizable molecules like our subject compound. The LogD at pH 7.4 accounts for the partitioning of both the neutral and ionized species.

Protocol 1: Shake-Flask "Gold Standard" Method for LogD₇.₄ Determination

This method directly measures the partitioning of the compound between n-octanol and a buffered aqueous phase, representing a lipid and aqueous environment, respectively.

Step-by-Step Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the layers to separate completely. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase (PBS, pH 7.4) at a concentration where it is fully dissolved (e.g., 1 mM).

  • Partitioning: In a glass vial, combine 2 mL of the compound-containing aqueous phase with 2 mL of the pre-saturated n-octanol.

  • Equilibration: Seal the vial and shake gently on a rotator for at least 1 hour to allow for complete partitioning equilibrium to be reached. Avoid vigorous shaking that can cause emulsification.

  • Phase Separation: Centrifuge the vial (e.g., 2000 x g for 15 minutes) to ensure a clean separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogD is the base-10 logarithm of this value. D = [Compound]octanol / [Compound]aqueous LogD = log10(D)

Trustworthiness Check: The system is validated by running a control compound with a known LogD value in parallel. The sum of the compound recovered from both phases should be >95% of the initial amount to ensure no material was lost to adsorption or degradation.

Aqueous Solubility: Kinetic and Thermodynamic Approaches

Expertise & Rationale: A drug must be in solution to be absorbed. We distinguish between two types of solubility. Kinetic solubility is a high-throughput measurement of how readily a compound dissolves from a DMSO stock solution, mimicking early screening conditions. Thermodynamic solubility is the true equilibrium solubility of the solid compound and is crucial for later-stage development and formulation.

Protocol 2: Kinetic Solubility Assay via Nephelometry or HPLC

This protocol measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Aqueous Addition: Add PBS (pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%. The addition should be done rapidly to induce precipitation.

  • Incubation: Seal the plate and shake for 1-2 hours at room temperature to allow for precipitation to equilibrate.

  • Detection (Nephelometry): Measure the turbidity (light scattering) in each well using a nephelometer. The concentration at which the signal significantly increases above the background is the kinetic solubility.

  • Detection (HPLC - Alternative): Alternatively, filter the plate to remove precipitate (e.g., using a 0.45 µm filter plate). Quantify the concentration of the dissolved compound in the filtrate using HPLC-UV against a calibration curve.

Trustworthiness Check: Include control compounds with known high and low kinetic solubility. The final DMSO concentration must be consistent across all wells as it can significantly affect solubility.

Protocol 3: Thermodynamic Solubility via the Shake-Flask Method

This protocol determines the saturation concentration of the solid material in a buffer at equilibrium.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4). The excess should be clearly visible.

  • Equilibration: Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours. This long incubation is critical to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle, or centrifuge to pellet the excess solid.

  • Filtration: Carefully filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

  • Quantification: Dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Trustworthiness Check: Visual confirmation of excess solid must be present at the end of the incubation period. To confirm equilibrium, samples can be taken at 24 and 48 hours; the concentration should not significantly change.

Ionization Constant: pKa Determination

Expertise & Rationale: The pKa value dictates the charge of a molecule at a given pH. For our compound, the acidic pKa of the carboxylic acid and the basic pKa of the pyridine nitrogen will determine its charge state in different parts of the GI tract and in the bloodstream, profoundly affecting solubility and permeability. Potentiometric titration is a highly accurate and reliable method for pKa determination.

Protocol 4: pKa Determination by Potentiometric Titration

This method involves the gradual addition of a titrant (acid or base) to a solution of the compound while monitoring the pH.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh and dissolve the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration (e.g., 1 mM). If solubility is low, a co-solvent like methanol can be used, and the pKa can be extrapolated back to 0% co-solvent.

  • Titration (Acidic pKa): Place the solution in a temperature-controlled vessel and purge with nitrogen to remove dissolved CO₂. Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M), adding small, precise volumes and recording the pH after each addition.

  • Titration (Basic pKa): In a separate experiment, titrate the sample solution with a standardized solution of HCl (e.g., 0.1 M) to determine the pKa of the pyridine nitrogen.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be precisely determined from the inflection point of the first derivative of the titration curve.

Trustworthiness Check: The titration of a blank solution (without the compound) is performed to correct for the buffering capacity of the solvent. The experiment should be repeated at least in triplicate to ensure reproducibility.

Part 3: Visualization of Experimental Workflows

Physicochemical Profiling Workflow

The following diagram illustrates the logical flow for the comprehensive characterization of a new chemical entity.

G cluster_0 In Silico & Synthesis cluster_1 Experimental Profiling cluster_2 Solubility Details cluster_3 Data Analysis & Decision NCE New Chemical Entity (6-Sulfonamido-Pyridine-3-Carboxylic Acid) InSilico In Silico Prediction (LogP, pKa, Solubility) NCE->InSilico Predict Properties Synthesis Synthesis & Purification NCE->Synthesis Obtain Material Analysis Synthesize Data Profile InSilico->Analysis Compare LogD LogD₇.₄ Determination (Shake-Flask) Synthesis->LogD Solubility Solubility Assays Synthesis->Solubility pKa pKa Determination (Potentiometric Titration) Synthesis->pKa LogD->Analysis Kinetic Kinetic Solubility Solubility->Kinetic Thermo Thermodynamic Solubility Solubility->Thermo pKa->Analysis Kinetic->Analysis Thermo->Analysis Decision Go / No-Go Decision Lead Optimization Analysis->Decision G A 1. Pre-saturate n-Octanol & PBS (pH 7.4) C 3. Combine Phases (1:1 ratio) A->C B 2. Prepare Compound in Aqueous Phase B->C D 4. Equilibrate (Shake for 1 hr) C->D E 5. Separate Phases (Centrifuge) D->E F 6. Sample Each Phase E->F G 7. Quantify by HPLC F->G H 8. Calculate LogD G->H

Caption: Step-by-step workflow for LogD determination.

Part 4: Integration and Strategic Implications

The true power of this data lies in its synthesis. By integrating the experimental results, a scientist can build a holistic profile of 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid and make informed predictions about its in vivo behavior.

  • Solubility & pKa Integration: The acidic pKa of ~4.0 means the compound will be ionized and more soluble in the neutral-to-alkaline environment of the intestines (pH 6.5-7.6), but less soluble in the acidic stomach (pH 1.5-3.5). This suggests that if oral absorption is poor, it might be due to precipitation in the stomach. A formulation strategy using an enteric coating could be a viable solution to bypass the stomach and release the drug in the intestine.

  • Lipophilicity & Permeability: The LogD at pH 7.4 provides insight into the compound's ability to cross cell membranes. If the LogD is too low (highly hydrophilic), permeability may be poor. If it's too high (highly lipophilic), the compound might get trapped in membranes, exhibit poor aqueous solubility, and be more prone to metabolic breakdown. The predicted cLogP of ~1.3 is promising, but the experimental LogD will be lower due to ionization. A LogD₇.₄ value between 0 and 2 is often considered a good balance for oral absorption.

  • Overall Profile: Combining all data points allows the compound to be assessed against established guidelines like Lipinski's Rule of 5. This profile guides the next steps: if the properties are favorable, proceed to in vitro ADME and efficacy studies. If a property is suboptimal (e.g., poor solubility), medicinal chemists can use this information to guide the synthesis of analogues with improved characteristics, such as by modifying the isopropyl group or other parts of the molecule to modulate lipophilicity and solubility.

This structured, data-driven approach to physicochemical characterization is fundamental to minimizing late-stage attrition and efficiently advancing high-quality drug candidates toward the clinic.

References

  • Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(7). Available at: [Link]

  • Citarella, A., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wenlock, M. C. (2013). In silico physicochemical parameter predictions. Molecular Pharmaceutics, 10(4), 1262-1275. Available at: [Link]

  • Al-Ostath, A. I. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]

  • CD ComputaBio. (n.d.). Physicochemical Properties Prediction Service. Available at: [Link]

  • Citarella, A., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. National Center for Biotechnology Information. Available at: [Link]

  • Drugs.com. (n.d.). List of Nicotinic acid derivatives. Available at: [Link]

  • Gini, G., et al. (2024). Titania: an integrated tool for in silico molecular property prediction and NAM-based modeling. National Center for Biotechnology Information. Available at: [Link]

  • Hou, Y., et al. (2021). In Silico Physicochemical Parameter Predictions. Molecular Pharmaceutics. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Specifications of 6-Aminonicotinic Acid for Industrial Use. Available at: [Link]

  • PubChem. (n.d.). 6-Aminonicotinic acid. National Center for Biotechnology Information. Available at: [Link]

  • Thoreauchem. (n.d.). 6-(propane-2-sulfonamido)pyridine-3-carboxylic acid. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of Pharmaceutical Intermediates Utilizing CAS 1249354-43-5

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Type: Technical Guide & Validated Protocols Introduction and Strategic Utility In modern drug discovery, the integration of sulfonamide and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Type: Technical Guide & Validated Protocols

Introduction and Strategic Utility

In modern drug discovery, the integration of sulfonamide and pyridine moieties is a proven strategy for improving the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). CAS 1249354-43-5 (6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid) is a highly versatile, bifunctional building block frequently utilized in the synthesis of kinase inhibitors and metabolic modulators.

The structural architecture of this intermediate provides a robust hydrogen-bonding network: the pyridine nitrogen and sulfonyl oxygens act as potent hydrogen-bond acceptors, while the sulfonamide proton serves as a hydrogen-bond donor. The primary synthetic utility of CAS 1249354-43-5 lies in the derivatization of its C3-carboxylic acid via amide bond formation, a critical transformation that accounts for a vast majority of reactions in medicinal chemistry [1].

Mechanistic Insights & Chemoselectivity Challenges

As a Senior Application Scientist, I must emphasize that amidating CAS 1249354-43-5 is not a trivial "mix-and-stir" operation. The molecule presents a distinct chemoselectivity challenge due to the presence of the weakly acidic sulfonamide proton (pKa ~ 5.5–6.5).

Causality in Experimental Design:

  • Base Equivalency: During the activation of the carboxylic acid, using exactly 1.0 equivalent of base will result in incomplete carboxylate formation because the base will partition between the carboxylic acid and the sulfonamide proton. To ensure the carboxylic acid is fully available for activation, we must use 2.5 to 3.0 equivalents of a sterically hindered base (e.g., N,N-Diisopropylethylamine, DIPEA).

  • Steric Control: DIPEA is explicitly chosen over Triethylamine (TEA). The increased steric bulk of DIPEA prevents it from acting as a competing nucleophile against the active ester intermediate, thereby minimizing degradation pathways.

  • Reagent Selection: For discovery-scale synthesis, HATU is selected for its rapid kinetics and ability to drive reactions with sterically hindered amines. However, for process-scale synthesis, T3P (Propylphosphonic anhydride) is mandatory. T3P eliminates the risk of explosive byproducts associated with uronium-based reagents and generates highly water-soluble phosphonate byproducts, enabling a chromatography-free isolation [2].

Visualizations of Synthetic Workflows

G A CAS 1249354-43-5 (Carboxylic Acid) B Activation (HATU or T3P) A->B Base (DIPEA) C Active Ester Intermediate B->C D Amine Addition (R-NH2) C->D E Final API Intermediate (Amide) D->E Nucleophilic Attack

Synthetic workflow for amidation of CAS 1249354-43-5, highlighting the active ester.

G A Carboxylate Anion C Mixed Anhydride Intermediate A->C Attack on P atom B T3P (Propylphosphonic anhydride) B->C E Amide Product C->E Amine attack on C=O F Water-Soluble Phosphonate Byproduct C->F Leaving Group D Amine (Nucleophile) D->E

Mechanistic pathway of T3P-mediated coupling generating water-soluble byproducts.

Experimental Workflows: Self-Validating Protocols

Protocol A: Discovery-Scale Amidation (HATU-Mediated)

Optimized for rapid library generation and sterically hindered amines (100 mg – 5 g scale).

  • Preparation: Charge a dry round-bottom flask with CAS 1249354-43-5 (1.0 eq) and the target amine (1.1 eq).

  • Solvation: Suspend the solids in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Deprotonation: Add DIPEA (3.0 eq) dropwise at room temperature. Stir for 10 minutes to ensure complete deprotonation of both the carboxylic acid and the sulfonamide.

  • Activation: Cool the reaction mixture to 0 °C. Add HATU (1.2 eq) portion-wise to control the exothermic formation of the active HOAt-ester.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot at 30 minutes, dilute in 1 mL MeCN, and analyze via LC-MS. The complete disappearance of the starting material mass (m/z 243[M-H]⁻) and the transient appearance of the At-ester intermediate validates successful activation. Do not proceed to workup until this is confirmed.

  • Completion & Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Process-Scale Amidation (T3P-Mediated)

Optimized for scalability, safety, and chromatography-free isolation (>10 g scale).

  • Preparation: Charge a reactor with CAS 1249354-43-5 (1.0 eq) and the target amine (1.05 eq) in Ethyl Acetate (EtOAc) (0.5 M).

  • Base Addition: Add DIPEA (2.5 eq) and stir at 20 °C for 15 minutes.

  • Activation: Add a 50 wt% solution of T3P in EtOAc (1.5 eq) dropwise over 30 minutes. The slow addition prevents thermal spikes and limits potential N-acylation of the sulfonamide.

  • Reaction: Heat the mixture to 60 °C and stir for 8–12 hours.

  • Self-Validation Checkpoint: Post-reaction, cool to room temperature and wash the organic layer with water (2x). Test the pH of the aqueous wash (should be ~pH 5-6). Perform TLC on the organic layer; the complete absence of baseline UV-active spots confirms that the water-soluble phosphonate byproducts have successfully partitioned into the aqueous phase, validating the extraction.

  • Isolation: Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the highly pure API intermediate without the need for column chromatography.

Quantitative Data Summary

The following table summarizes the performance metrics of both protocols, providing a clear comparative framework for process selection based on scale and purity requirements.

ParameterProtocol A (HATU)Protocol B (T3P)
Scale Suitability Discovery (mg to 5 g)Process (>10 g to kg)
Typical Yield 85% – 95%80% – 90%
Reaction Time 1 – 2 hours8 – 12 hours
Purification Method Flash ChromatographyLiquid-Liquid Extraction
E-factor (Waste) High (Solvent intensive)Low (Highly efficient)
Byproduct Profile HOBt/HOAt derivatives (Toxic)Phosphonates (Benign, Water-soluble)

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL: [Link]

Application

Application Note: Preparation of 6-(Isopropylsulfonamido)nicotinic Acid Ester Derivatives

Executive Summary Derivatives of 6-(isopropylsulfonamido)nicotinic acid are highly valuable heterocyclic building blocks in modern drug discovery. The sulfonamido-pyridine motif frequently serves as a bioisostere for car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Derivatives of 6-(isopropylsulfonamido)nicotinic acid are highly valuable heterocyclic building blocks in modern drug discovery. The sulfonamido-pyridine motif frequently serves as a bioisostere for carboxylic acids or as a critical hydrogen-bond donor/acceptor in the design of targeted therapeutics, including GPR40 (Free Fatty Acid Receptor 1) agonists [1] and various kinase inhibitors.

This application note provides a comprehensive, field-validated methodology for synthesizing 6-(isopropylsulfonamido)nicotinic acid esters. By addressing the inherent electronic deactivation of the 2-aminopyridine system, this guide establishes a robust, high-yield two-step workflow: (1) Carboxylic Acid Esterification and (2) Directed Sulfonylation .

Mechanistic Rationale & Retrosynthetic Strategy

Why Esterify First?

Direct sulfonylation of 6-aminonicotinic acid is synthetically unviable. The unprotected carboxylic acid readily reacts with isopropylsulfonyl chloride to form highly reactive mixed anhydrides, leading to oligomerization, decomposition, and intractable product mixtures. Esterification (e.g., to a methyl or ethyl ester) serves a dual purpose:

  • Protection: It masks the carboxylate, preventing unwanted electrophilic attack.

  • Solubility: It significantly enhances the intermediate's solubility in aprotic organic solvents (such as DCM, THF, or Pyridine) required for the subsequent sulfonylation step.

Overcoming the Poor Nucleophilicity of 6-Aminopyridines

The 6-amino group on a nicotinic ester is severely deactivated. The lone pair on the exocyclic nitrogen is delocalized into the electron-deficient pyridine ring, an effect further exacerbated by the strongly electron-withdrawing ester group at the para position (C3).

Consequently, standard sulfonylation conditions (e.g., Triethylamine in Dichloromethane) result in near-zero conversion. To force the S-N bond formation, the reaction requires either nucleophilic catalysis (using 4-Dimethylaminopyridine, DMAP) to generate a highly reactive sulfonylpyridinium intermediate, or deprotonation of the amine using a strong base (such as Sodium Hydride, NaH) to form a highly nucleophilic amide anion prior to the addition of the sulfonyl chloride.

SyntheticWorkflow A 6-Aminonicotinic Acid (Starting Material) B Esterification (MeOH, H2SO4, Reflux) A->B C Methyl 6-aminonicotinate (Intermediate) B->C D Sulfonylation (iPrSO2Cl, NaH, THF) C->D E Methyl 6-(isopropylsulfonamido) nicotinate (Target) D->E

Fig 1: Two-step synthetic workflow for 6-(isopropylsulfonamido)nicotinic acid esters.

Experimental Protocols

The following protocols describe the synthesis of the methyl ester derivative. The methodology is fully adaptable to ethyl or tert-butyl esters with appropriate solvent substitutions.

Protocol A: Synthesis of Methyl 6-Aminonicotinate

This step utilizes a classic Fischer esterification to protect the carboxylic acid.

Reagents:

  • 6-Aminonicotinic acid (1.0 eq) [2]

  • Methanol (Anhydrous, 10 volumes)

  • Sulfuric acid (Conc. H₂SO₄, 1.5 eq)

Step-by-Step Methodology:

  • Initiation: Suspend 6-aminonicotinic acid (10.0 g, 72.4 mmol) in anhydrous methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Acid Addition: Cool the suspension to 0 °C in an ice bath. Slowly add concentrated H₂SO₄ (4.0 mL, ~75 mmol) dropwise over 10 minutes. Causality Note: The reaction is exothermic; slow addition prevents localized boiling and potential side reactions.

  • Reflux: Heat the reaction mixture to 78 °C (reflux) for 16 hours. The suspension will gradually turn into a clear, pale-yellow solution as the esterification proceeds [1].

  • Workup (Self-Validation): Cool the mixture to room temperature and concentrate under reduced pressure to remove ~70% of the methanol. Pour the residue into crushed ice (100 g) and carefully neutralize to pH 7.5–8.0 using saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield methyl 6-aminonicotinate as an off-white solid.

    • Expected Yield: 90–95%.

    • LC-MS Check: [M+H]⁺ = 153.1 m/z.

Protocol B: Sulfonylation via Deprotonation (NaH Route)

Due to the extreme deactivation of the 6-amino group, pre-forming the sodium amide salt ensures rapid and complete sulfonylation while minimizing bis-sulfonylation.

Reagents:

  • Methyl 6-aminonicotinate (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Isopropylsulfonyl chloride (1.1 eq) [3]

  • Tetrahydrofuran (THF, Anhydrous, 10 volumes)

Step-by-Step Methodology:

  • Deprotonation: Dissolve methyl 6-aminonicotinate (5.0 g, 32.8 mmol) in anhydrous THF (50 mL) under an inert argon atmosphere. Cool the solution to 0 °C.

  • Base Addition: Carefully add NaH (1.57 g of 60% dispersion, 39.4 mmol) in small portions. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes until hydrogen gas evolution ceases. Causality Note: Complete deprotonation is critical. The solution will typically darken to a deep yellow/orange, indicating the formation of the highly nucleophilic amide anion.

  • Electrophile Addition: Re-cool the mixture to 0 °C. Add isopropylsulfonyl chloride (4.0 mL, 36.1 mmol) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexanes:EtOAc 1:1). The starting material spot (R_f ~0.2) should disappear, replaced by a new, higher-running spot (R_f ~0.5).

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL) at 0 °C. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organics with water (30 mL) and brine (30 mL).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Eluent: 10% to 40% EtOAc in Hexanes) to afford methyl 6-(isopropylsulfonamido)nicotinate.

    • Expected Yield: 80–88%.

    • LC-MS Check: [M+H]⁺ = 259.1 m/z.

ReactionOptimization N1 Challenge: Extreme Low Nucleophilicity of 6-Aminopyridine Ester N2 Strategy A: Nucleophilic Catalysis (Pyridine solvent + DMAP) N1->N2 N3 Strategy B: Anion Generation (NaH in THF at 0 °C) N1->N3 N4 Result: High Yield Mono-sulfonylation N2->N4 N5 Risk: Bis-sulfonylation (Requires careful stoichiometry) N2->N5 N3->N4 N3->N5

Fig 2: Strategic logic for overcoming the poor reactivity of 6-aminopyridine derivatives.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization of the sulfonylation step (Protocol B). It clearly demonstrates why standard amine-coupling conditions fail for this specific heterocyclic class.

EntrySolventBase / CatalystTemp (°C)Time (h)Conversion / YieldObservations
1DCMTEA (2.0 eq)2524< 5%Mostly unreacted starting material.
2DCMTEA (2.0 eq) + DMAP (0.1 eq)252442%Sluggish reaction; complex mixture formed.
3PyridinePyridine + DMAP (0.2 eq)601278%Good yield, but requires tedious acidic workup to remove pyridine.
4 THF NaH (1.2 eq) 0 to 25 4 88% Optimal conditions. Clean conversion, easy workup.
5THFNaH (2.5 eq)25465%Significant formation of bis-sulfonylated byproduct.

Analytical Self-Validation & Troubleshooting

To ensure the integrity of the synthesized methyl 6-(isopropylsulfonamido)nicotinate, perform the following self-validating checks:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic isopropyl signature: a distinct septet at δ ~3.40 ppm (1H, -CH(CH₃)₂) and a doublet at δ ~1.40 ppm (6H, -CH(CH₃)₂). The highly deshielded pyridine proton adjacent to the ester (C2-H) will appear as a doublet of doublets or a fine doublet around δ ~8.8 ppm.

  • Troubleshooting Bis-Sulfonylation: If LC-MS reveals a mass of [M+H]⁺ = 365 m/z (target + 106), bis-sulfonylation has occurred. This happens if excess base and sulfonyl chloride are used (see Table 1, Entry 5). To correct this, the crude mixture can be treated with a mild aqueous base (e.g., 1M NaOH) in THF/MeOH for 1–2 hours, which selectively hydrolyzes the more sterically hindered second sulfonyl group back to the mono-sulfonamide without cleaving the methyl ester.

References

  • Title: Isopropyl Triazolo Pyridine Compounds (Patent EP3092240A1) Source: European Patent Office (EPO) URL: [Link]

  • Title: BerrChem Product Catalog Overview (Isopropylsulfonyl Chloride) Source: BerrChem Ltd. via Scribd URL: [Link]

Method

Application Note: Incorporating CAS 1249354-43-5 into High-Throughput Screening Libraries

Executive Summary & Chemical Rationale The acceleration of early-stage drug discovery relies heavily on the quality and chemical diversity of High-Throughput Screening (HTS) and DNA-Encoded Libraries (DELs). CAS 1249354-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The acceleration of early-stage drug discovery relies heavily on the quality and chemical diversity of High-Throughput Screening (HTS) and DNA-Encoded Libraries (DELs). CAS 1249354-43-5 , chemically identified as 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid, is a highly versatile, bifunctional building block designed for Fragment-Based Drug Discovery (FBDD) and combinatorial library synthesis.

This application note details the physicochemical rationale, workflow, and self-validating protocols for integrating this fragment into screening libraries.

Mechanistic Causality: Why this Fragment?

The selection of CAS 1249354-43-5 for library inclusion is driven by three structural features:

  • The Pyridine Core: Acts as a bioisostere for benzene, improving aqueous solubility while providing a predictable hydrogen bond acceptor (the pyridine nitrogen) that frequently interacts with the hinge region of kinases.

  • The Isopropyl Sulfonamide Moiety: Provides a metabolically stable, bulky lipophilic group capable of occupying hydrophobic sub-pockets. The sulfonamide NH serves as a potent hydrogen bond donor, a critical interaction vector in protease and target-protein interfaces.

  • The 3-Position Carboxylic Acid: Offers a sterically unhindered, highly reactive handle for amide coupling—the most robust and widely utilized reaction in both parallel synthesis and on-DNA chemistry .

Physicochemical Profiling

To ensure drug-likeness is maintained during the lead optimization process, fragments must adhere closely to the "Rule of Three" (Ro3). CAS 1249354-43-5 exhibits excellent physicochemical properties, making it an ideal starting point for fragment growing and linking strategies.

PropertyValueFBDD / Ro3 Relevance
Chemical Formula C₉H₁₂N₂O₄SN/A
Molecular Weight (MW) 244.27 g/mol Optimal (< 300 Da); allows room for fragment growing.
LogP (Estimated) ~1.2Optimal (< 3); ensures high aqueous solubility for assays.
H-Bond Donors (HBD) 2 (COOH, NH)Compliant (≤ 3); facilitates specific target interactions.
H-Bond Acceptors (HBA) 5 (C=O, S=O, Pyridine N)Slightly >3, but highly favorable for kinase/protease targeting.
Rotatable Bonds 4Maintains structural rigidity while allowing induced fit.

(Data corroborated via standard chemical supplier specifications )

Library Integration Workflow

The following workflow illustrates the integration of CAS 1249354-43-5 into both traditional parallel HTS libraries and modern DEL pipelines.

HTS_Workflow Frag CAS 1249354-43-5 (Core Fragment) Coupling High-Throughput Amide Coupling Frag->Coupling Carboxyl Activation Lib Compound Library (DEL / Parallel) Coupling->Lib Scaffold Diversification Screen Affinity Selection & HTS Assays Lib->Screen Target Incubation Hit Hit Deconvolution (NGS / LC-MS) Screen->Hit Binder Isolation Lead Lead Optimization (FBDD) Hit->Lead SAR & Growing

Workflow for integrating CAS 1249354-43-5 into HTS and DEL screening pipelines.

Self-Validating Experimental Protocols

To guarantee the integrity of the screening library, the following protocols are designed as self-validating systems . They include built-in Quality Control (QC) gates that automatically flag and exclude failed reactions, preventing false positives/negatives in downstream HTS assays.

Protocol A: 384-Well Parallel Amide Synthesis (Traditional HTS)

Causality: We utilize HATU/DIPEA in anhydrous DMF. HATU is selected over EDC/HOBt for parallel synthesis because it provides superior reactivity for sterically hindered or unreactive anilines, minimizes epimerization, and ensures >90% conversion rates in miniaturized formats.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.2 M stock solution of CAS 1249354-43-5 in anhydrous DMF. Prepare a separate 0.2 M stock of HATU in DMF, and a 0.5 M stock of DIPEA in DMF.

  • Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 1.0 µmol (5 µL) of diverse primary/secondary amine building blocks into a 384-well reaction plate.

  • Activation: Add 1.2 µmol (6 µL) of CAS 1249354-43-5 and 1.2 µmol (6 µL) of HATU to each well.

  • Initiation: Add 2.5 µmol (5 µL) of DIPEA to each well. Seal the plate and agitate at 400 rpm for 12 hours at room temperature.

  • Self-Validation (QC Gate):

    • Action: Transfer 1 µL from each well to a 384-well QC plate. Dilute with 49 µL of 50% Acetonitrile/Water.

    • Validation: Analyze via UPLC-MS. Rule: Only wells exhibiting >85% purity of the target mass (M+H) are registered into the HTS inventory. Failed wells are masked in the screening software to prevent data corruption.

  • Solvent Removal: Dry the validated wells using a centrifugal vacuum concentrator (e.g., Genevac) and resuspend in 100% DMSO to a final screening concentration of 10 mM.

Protocol B: On-DNA Amide Coupling (DEL Synthesis)

Causality: Unlike parallel synthesis, DEL synthesis must occur in aqueous conditions to maintain the integrity of the DNA barcode . Therefore, EDC/s-NHS is utilized. The sulfonamide group of CAS 1249354-43-5 is stable under these mild aqueous coupling conditions, preventing unwanted side reactions with the DNA bases.

Step-by-Step Methodology:

  • DNA-Amine Preparation: Dissolve the DNA-tagged amine headpiece (1 nmol) in 10 µL of 250 mM MOPS buffer (pH 7.4).

  • Fragment Activation: In a separate tube, mix CAS 1249354-43-5 (100 nmol, 100 eq) with EDC·HCl (100 nmol, 100 eq) and s-NHS (100 nmol, 100 eq) in 10 µL of DMSO. Incubate for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the activated fragment solution to the DNA-amine solution. Incubate at room temperature for 4 hours.

  • Precipitation: Add 10% volume of 3 M NaCl and 3 volumes of cold absolute ethanol. Centrifuge at 14,000 x g for 30 minutes at 4°C to pellet the DNA-conjugate. Wash the pellet twice with 70% ethanol and resuspend in pure water.

  • Self-Validation (QC Gate):

    • Action 1 (Yield): Perform qPCR on a 1:10,000 dilution of the product to quantify DNA recovery. Rule: Recovery must be >80% to proceed to pooling.

    • Action 2 (Conversion): Analyze a 10 pmol aliquot via MALDI-TOF MS. Rule: The mass shift must correspond to the exact addition of the CAS 1249354-43-5 moiety minus water (Δ Mass = +226.25 Da). Incomplete conversions are subjected to a second coupling cycle before library pooling.

References

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future Journal of Medicinal Chemistry - ACS Publications[Link]

  • DNA-encoded chemical library Wikipedia (Scientific Overview)[Link]

  • Recent advances in DNA-encoded libraries Nature Reviews Chemistry / RSC Publishing[Link](Note: Linked to equivalent authoritative RSC review on DEL chemistry compatibility)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid

Welcome to the technical support guide for the synthesis of 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into improving reaction yield and purity. We move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthesis.

Section 1: The Core Reaction - Mechanism and Key Parameters

The synthesis of 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid is achieved via the sulfonylation of 6-aminopyridine-3-carboxylic acid with propane-2-sulfonyl chloride (isopropylsulfonyl chloride). This is a nucleophilic substitution reaction where the exocyclic amino group of the pyridine ring attacks the electrophilic sulfur atom of the sulfonyl chloride.

The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a suitable base. Failure to scavenge this acid will lead to the protonation of the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[1]

Reaction_Pathway cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_products Products Amine 6-Aminopyridine-3-carboxylic acid (Nucleophile) Attack Nucleophilic Attack on Sulfur Atom Amine->Attack SulfonylChloride Isopropylsulfonyl Chloride (Electrophile) SulfonylChloride->Attack Base Base (e.g., Pyridine, TEA) HCl_Elimination Elimination of Cl⁻ & Proton Transfer Base->HCl_Elimination Accepts H⁺ Intermediate Tetrahedral Intermediate Attack->Intermediate Forms S-N bond Intermediate->HCl_Elimination Product 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid HCl_Elimination->Product Salt Base-HCl Salt HCl_Elimination->Salt

Caption: General workflow for the sulfonylation reaction.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes?

Low yields in this synthesis typically stem from three primary issues: hydrolysis of the electrophile, suboptimal reaction conditions (base, solvent, temperature), or incomplete conversion due to the moderate reactivity of the starting amine. Each of these factors is interconnected and addressed in the following questions. A systematic approach, starting with ensuring anhydrous conditions, is the most effective troubleshooting strategy.

Q2: I observe a significant amount of a polar, acidic byproduct that is not my desired product. What is it and how can I prevent its formation?

This is a classic sign of the hydrolysis of your electrophile, isopropylsulfonyl chloride.[1] Sulfonyl chlorides are highly sensitive to moisture and will readily react with water to form the corresponding sulfonic acid (propane-2-sulfonic acid).[2][3] This sulfonic acid will not react with the amine, thus consuming your reagent and reducing the theoretical maximum yield.

Causality: Water present in your solvent, adsorbed on glassware, or within the reagents themselves provides a competing nucleophile for the sulfonyl chloride.

Troubleshooting Protocol: Ensuring Anhydrous Conditions

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours. Allow to cool to room temperature in a desiccator over a drying agent (e.g., Drierite®, P₂O₅) or under a stream of dry inert gas (Nitrogen or Argon).

  • Solvent Selection: Use a high-quality anhydrous solvent. Commercially available anhydrous solvents in septum-sealed bottles are recommended. If using a freshly distilled solvent, ensure it is dried over an appropriate agent (e.g., CaH₂ for dichloromethane).

  • Reagent Handling: Ensure the 6-aminopyridine-3-carboxylic acid is dry; if necessary, dry it in a vacuum oven. The base (e.g., triethylamine, pyridine) should also be anhydrous.

  • Inert Atmosphere: Assemble the reaction under a positive pressure of dry Nitrogen or Argon using a Schlenk line or a glovebox. This prevents atmospheric moisture from entering the reaction flask.[3]

Q3: The reaction is very slow or appears to stall even under anhydrous conditions. How can I improve the reaction rate and drive it to completion?

This issue points towards the nucleophilicity of the starting amine and the overall reaction kinetics. The 6-aminopyridine-3-carboxylic acid is a moderately reactive nucleophile because the electron-withdrawing nature of the pyridine ring and the C3-carboxylic acid group reduces the electron density on the C6-amino group.

Causality: Insufficient activation of the electrophile or suboptimal base/temperature selection can lead to a slow reaction rate that never reaches completion.

Optimization Strategies:

  • Base Selection: The choice of base is critical. It not only scavenges HCl but can also influence the reaction rate.[1] Pyridine is a common choice as it can also act as a nucleophilic catalyst, but it is a relatively weak base. Triethylamine (TEA) is a stronger, non-nucleophilic base that is often more effective.[4]

BasepKa of Conjugate AcidKey CharacteristicsRecommendation
Pyridine5.2Acts as base and potential nucleophilic catalyst.[5]Use as a co-solvent or stoichiometric base in a solvent like DCM. May require heating.
Triethylamine (TEA)10.7Stronger, non-nucleophilic, volatile.[1]An excellent choice for efficient HCl scavenging at room temperature or 0 °C.
DIPEA (Hünig's base)11.0Sterically hindered, non-nucleophilic.Useful if side reactions with a less-hindered base are suspected.
  • Catalysis with DMAP: For sluggish reactions, the addition of a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) can dramatically increase the reaction rate.[4] DMAP is a hyper-nucleophilic catalyst that reacts with the sulfonyl chloride to form a highly reactive dimethylaminopyridinium sulfonyl intermediate, which is then readily attacked by the amine.

  • Temperature Optimization: If the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate.[1] However, this should be done cautiously as higher temperatures can also accelerate the decomposition of the sulfonyl chloride.[3] Monitor the reaction by TLC or LC-MS to find the optimal balance.

Q4: What is the correct stoichiometry of reactants? Should I use an excess of the amine or the sulfonyl chloride?

The stoichiometry should be carefully controlled to maximize the conversion of the limiting reagent and simplify purification.

Causality: An incorrect ratio can lead to incomplete reaction or the formation of difficult-to-remove impurities.

Recommended Protocol:

  • 6-Aminopyridine-3-carboxylic acid: 1.0 equivalent (as the limiting reagent).

  • Isopropylsulfonyl Chloride: 1.05 - 1.2 equivalents. A slight excess helps to drive the reaction to completion, compensating for any minor hydrolysis.

  • Base (e.g., Triethylamine or Pyridine): 2.0 - 2.5 equivalents. A significant excess is crucial. One equivalent neutralizes the generated HCl, and the second equivalent ensures the reaction medium remains basic, preventing protonation of the starting amine.[4]

  • DMAP (if used): 0.05 - 0.1 equivalents.

Q5: I am struggling with the aqueous work-up and product purification. How can I effectively isolate my product?

The product, 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid, is amphoteric, containing both a basic pyridine nitrogen and an acidic carboxylic acid. The main impurity, propane-2-sulfonic acid, is also a strong acid. This can complicate standard liquid-liquid extractions.

Causality: The zwitterionic potential of the product and the similar polarity of the sulfonic acid byproduct make separation challenging.

Recommended Purification Protocol:

  • Quenching: After the reaction is complete (monitored by TLC/LC-MS), cool the reaction mixture in an ice bath and cautiously quench by adding water or a saturated aqueous solution of NH₄Cl.

  • Solvent Removal: Remove the organic solvent (e.g., DCM) under reduced pressure.

  • Acidification & Precipitation: To the remaining aqueous residue, add 1M HCl dropwise with stirring. The desired product is a carboxylic acid and should be significantly less soluble in acidic water than its salt form. Adjust the pH to approximately 2-3. The product should precipitate out of the solution. The sulfonic acid byproduct is highly water-soluble and will likely remain in the aqueous phase.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold water (to remove any remaining sulfonic acid and base-HCl salt) and then with a small amount of a non-polar solvent like hexane or diethyl ether (to remove non-polar impurities).

  • Recrystallization: If further purification is needed, recrystallize the crude solid from a suitable solvent system, such as ethanol/water or acetonitrile.

Section 3: Optimized Experimental Protocol

This protocol incorporates the troubleshooting advice for a robust and high-yielding synthesis.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 6-aminopyridine-3-carboxylic acid (1.0 eq, e.g., 1.38 g, 10 mmol).

  • Solvent & Base Addition: Add anhydrous dichloromethane (DCM, 40 mL). Cool the resulting suspension to 0 °C in an ice bath. To the stirred suspension, add triethylamine (2.5 eq, e.g., 3.5 mL, 25 mmol) followed by DMAP (0.05 eq, e.g., 61 mg, 0.5 mmol).

  • Sulfonyl Chloride Addition: In a separate dry syringe, take up isopropylsulfonyl chloride (1.1 eq, e.g., 1.24 mL, 11 mmol). Add it dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting amine using TLC (e.g., 10% Methanol in DCM with 1% acetic acid) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and quench with 20 mL of water.

  • Purification: Transfer the mixture to a separatory funnel and remove the organic layer. Extract the aqueous layer once more with DCM (15 mL). Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Alternative Precipitation Work-up: After quenching, remove the DCM under reduced pressure. Acidify the remaining aqueous slurry to pH 2-3 with 1M HCl. Stir the resulting suspension at 0 °C for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum. Recrystallize if necessary.

Section 4: Visualizing the Troubleshooting Process

This decision tree provides a logical workflow for diagnosing and solving common synthesis problems.

Troubleshooting_Flowchart Start Start: Low Yield or Stalled Reaction Check_Hydrolysis Analyze crude reaction: Is sulfonic acid byproduct present? Start->Check_Hydrolysis Implement_Anhydrous Action: Implement Strict Anhydrous Protocol Check_Hydrolysis->Implement_Anhydrous Yes Check_Kinetics Reaction is clean but stalls. Is conversion incomplete? Check_Hydrolysis->Check_Kinetics No Implement_Anhydrous->Check_Kinetics Optimize_Conditions Action: Screen Bases (TEA), Increase Temperature, or Add DMAP Check_Kinetics->Optimize_Conditions Yes Check_Purification Reaction is complete, but isolated yield is low. Check_Kinetics->Check_Purification No Optimize_Conditions->Check_Purification Optimize_Workup Action: Optimize Precipitation pH and Recrystallization Solvent Check_Purification->Optimize_Workup Yes Success Result: Improved Yield and Purity Check_Purification->Success No Optimize_Workup->Success

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Mondal, S., et al. (2019).
  • Bentley, T. W., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Royal Society of Chemistry. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications. DOI: 10.1039/C4CC03746D. Retrieved from [Link]

  • Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Kagabu, S., et al. (2021). Synthesis process optimization and field trials of insecticide candidate NKY-312. Scientific Reports. PMC. Retrieved from [Link]

  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Lei, A., et al. (2024). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications. PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: HPLC Purification of 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals tasked with optimizing preparative High-Performance Liquid Chromatography (HPLC) workflows for complex,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals tasked with optimizing preparative High-Performance Liquid Chromatography (HPLC) workflows for complex, multi-ionizable active pharmaceutical ingredients (APIs) and intermediates.

Below, you will find targeted troubleshooting FAQs, buffer selection matrices, and self-validating scale-up protocols specifically tailored for 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid .

Part 1: Troubleshooting & Method Optimization FAQs

Q1: Why does my compound exhibit split peaks, retention time shifts, or severe tailing during analytical screening? A1: This is a classic symptom of poor pH control relative to the analyte's dissociation constants. 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid is a highly polar, amphoteric molecule. It contains three key ionizable functional groups:

  • A carboxylic acid (pKa ~4.0–5.0)

  • A pyridine nitrogen (pKa ~3.0–5.0)

  • A sulfonamide group (pKa ~8.0–10.0)

The Causality: When the mobile phase pH is within ±1 unit of any of these pKa values, the molecule exists in a dynamic equilibrium between ionized and neutral states during the chromatographic run[1]. This dual-state migration causes peak splitting and retention time instability. Furthermore, if the basic pyridine nitrogen is ionized, it will undergo secondary ion-exchange interactions with unreacted acidic silanols on standard silica-based C18 columns, resulting in severe peak tailing. The Solution: You must adjust the mobile phase pH to be at least 2 units away from the analyte's pKa[2]. For this specific molecule, operating at a low pH (e.g., pH 2.5) ensures the carboxylic acid and sulfonamide are fully protonated (neutralized), while simultaneously suppressing the ionization of residual silanols on the stationary phase[3].

Q2: Which buffer systems should I use to ensure I can lyophilize my purified fractions directly without a desalting step? A2: For preparative purification, non-volatile inorganic salts (such as sodium phosphate or sodium borate) are strictly prohibited if direct lyophilization is required. These salts will not evaporate; they will precipitate during concentration, clog LC-MS interfaces, and contaminate your final purified powder[3][4]. The Solution: You must utilize volatile buffer systems that sublimate entirely under vacuum:

  • Low pH (~2.7): 0.1% Formic acid or 10–20 mM Ammonium formate[3].

  • Mid pH (~5.0): 10–20 mM Ammonium acetate[3].

  • High pH (~8.0–10.0): 10–20 mM Ammonium bicarbonate[3][5].

Note on Trifluoroacetic Acid (TFA): While TFA is volatile and provides excellent peak shapes via strong ion-pairing, it severely suppresses mass spectrometry (MS) ionization and leaves residual trifluoroacetate salts in the lyophilized powder, which can alter the physicochemical properties of your API[3][5]. Use formic acid instead whenever possible.

Q3: My compound elutes in the void volume on a standard C18 column. How can I increase retention? A3: The combination of a sulfonamide and a carboxylic acid makes this molecule highly polar. In reversed-phase HPLC, ionized compounds are highly hydrophilic and are poorly retained[2]. The Solution:

  • Lower the pH to ~2.5 to neutralize the carboxylic acid, driving the molecule into a more hydrophobic state.

  • If retention is still insufficient, switch to a polar-embedded C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is explicitly designed to retain polar analytes.

Part 2: Quantitative Data - Volatile Buffer Selection Matrix

To facilitate direct lyophilization and MS-directed fraction collection, select a buffer from the table below based on your required pH range.

Buffer SystemOptimal pH RangeVolatilityLC-MS CompatibilityBest Application Use Case
0.1% Formic Acid 2.0 – 3.0ExcellentExcellentDefault starting point; suppresses silanol activity[3].
Ammonium Formate 2.8 – 4.8HighExcellentMild acidic buffering; good for acid-sensitive compounds[3].
Ammonium Acetate 3.8 – 5.8HighExcellentMid-pH separations; popular for negative-ion LC-MS[1][3].
Ammonium Bicarbonate 8.0 – 11.0ModerateGoodHigh-pH prep; requires hybrid-silica or polymer columns[3][5].
0.1% TFA 1.5 – 2.5HighPoor (Suppression)Peptide purification; leaves residual salts in lyophilized API[3][5].

Part 3: Experimental Workflow & Scale-Up Protocol

Logical Workflow Diagram

G A 1. Analyte Profiling Multi-ionizable Zwitterion B 2. Mobile Phase Selection (Volatile Buffers) A->B C Low pH (pH 2-3) 0.1% Formic Acid B->C D Mid pH (pH 5-6) Ammonium Acetate B->D E High pH (pH 8-10) Ammonium Bicarbonate B->E F 3. Evaluate Retention & Peak Symmetry C->F D->F E->F G 4. Preparative Scale-Up (Maintain L/dp ratio) F->G H 5. Fraction Collection & Lyophilization G->H

Preparative HPLC method development and scale-up workflow for ionizable compounds.

Step-by-Step Preparative Scale-Up Protocol

This protocol is a self-validating system. You must not proceed to the next step unless the acceptance criteria of the current step are met.

Step 1: Analytical Method Development & pH Screening

  • Prepare a 1 mg/mL stock solution of 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid in a diluent matching the initial mobile phase conditions.

  • Screen the sample on an analytical C18 column (e.g., 4.6 x 100 mm, 5 µm) using a generic gradient (5% to 95% Acetonitrile over 10 minutes).

  • Run the gradient using Mobile Phase A as 0.1% Formic Acid (pH ~2.7) and separately as 10 mM Ammonium Bicarbonate (pH ~9.0).

  • Validation Check: Select the pH that yields a tailing factor (Tf) between 0.9 and 1.2 and a retention factor (k') > 2.

Step 2: Loadability and Overload Studies

  • Using the optimized analytical method, perform a concentration overload study by injecting increasing volumes (e.g., 10 µL, 20 µL, 50 µL) of a highly concentrated sample (50 mg/mL).

  • Monitor the peak shape. As the column overloads, the peak will widen (typically adopting a right-triangle shape in reversed-phase).

  • Validation Check: Identify the maximum injection volume where the target peak remains baseline-resolved from critical impurities.

Step 3: Linear Scale-Up Calculation

  • To scale up to a preparative column without losing resolution, ensure the analytical and preparative columns share the exact same stationary phase chemistry and particle size[2].

  • Calculate the preparative flow rate using the equation: Flow_prep = Flow_analytical × (Diameter_prep / Diameter_analytical)²[2].

  • Calculate the preparative injection volume using the same squared diameter ratio.

Step 4: Fraction Collection & Lyophilization

  • Execute the preparative run using MS-triggered or UV-triggered fraction collection.

  • Pool the pure fractions containing 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid.

  • Because a volatile buffer was utilized (e.g., Formic Acid or Ammonium Acetate), freeze the pooled fractions at -80°C and place them directly into a lyophilizer to sublimate the mobile phase, yielding the pure API powder.

References

  • LABTips: Preparative HPLC for Purification Workflows | Labcompare.com. Available at: [Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices | KNAUER. Available at: [Link]

  • How to Use Buffers - HPLC Column Technical Guide | GL Sciences. Available at:[Link]

  • Buffers and Eluent Additives for HPLC Method Development | Element Lab Solutions. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Navigating Peptide Coupling with Sulfonamido Pyridines

Welcome to the technical support center dedicated to addressing the unique challenges encountered during the synthesis of peptides containing sulfonamido pyridine moieties. This guide is designed for researchers, chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the unique challenges encountered during the synthesis of peptides containing sulfonamido pyridine moieties. This guide is designed for researchers, chemists, and drug development professionals who are leveraging these valuable scaffolds and require practical, in-depth solutions to overcome common synthetic hurdles. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of Chemoselectivity

Sulfonamido pyridines are increasingly incorporated into peptide structures due to their unique physicochemical properties, including their ability to act as bioisosteres of carboxylic acids and their role in modulating pharmacokinetic profiles. However, the introduction of this functional group presents a significant challenge in peptide synthesis: controlling chemoselectivity during the crucial peptide coupling step. The presence of multiple nucleophilic sites—the target N-terminal amine, the sulfonamide nitrogen, and the pyridine ring nitrogen—creates a competitive environment where side reactions can diminish yields and complicate purification. This guide provides a systematic approach to diagnosing and preventing these unwanted transformations.

Frequently Asked Questions & Troubleshooting Guides

Q1: My peptide coupling reaction is producing a significant side product with a mass corresponding to double acylation. What is the likely cause?

This is a classic and frequently encountered issue when working with unprotected or inadequately protected sulfonamido pyridine-containing peptides. The most probable cause is the N-acylation of the sulfonamide nitrogen .

  • Chemical Rationale: The sulfonamide proton (R-SO₂NH-R') is acidic and can be deprotonated by the bases (e.g., DIPEA, NMM) commonly used in peptide coupling protocols. This generates a nucleophilic sulfonamidate anion that can compete with the N-terminal amine for the activated carboxylic acid.[1] This side reaction is essentially a competing amide bond formation.

  • Troubleshooting & Prevention:

    • Orthogonal Protection of the Sulfonamide: The most robust solution is to protect the sulfonamide nitrogen with a group that is stable to the conditions of peptide synthesis and can be removed under conditions that do not affect the rest of the peptide. The tert-butyldiphenylsilyl (TBDPS) group is an excellent candidate for this purpose, as it can be installed on the sulfonamide and later removed under specific conditions.[2][3]

    • Stoichiometry of the Base: Carefully controlling the amount of base is critical. Use the minimum amount of base required to neutralize the amino acid salt and facilitate the coupling. An excess of a strong base will significantly increase the deprotonation of the sulfonamide, promoting the side reaction.

    • Choice of Coupling Reagent: While all coupling reagents can potentially lead to this side reaction, highly reactive reagents may exhibit less selectivity. Consider using a carbodiimide-based reagent like DCC or DIC in conjunction with an additive like HOBt, which can sometimes offer better control compared to the more potent uronium or phosphonium salts.[4]

  • Analytical Detection:

    • LC-MS: This is the most effective tool for identifying the double-acylated side product. You will observe a peak with a mass corresponding to your target peptide plus the mass of the acylating amino acid minus the mass of water.

    • HPLC: The double-acylated product will likely have a different retention time compared to your desired peptide, often eluting later due to increased hydrophobicity.

Q2: I'm observing a side product with the same mass as my desired peptide, but it has a different retention time on HPLC. What could be happening?

When the mass is correct but the chromatographic behavior is different, you should suspect the formation of an isomer. In the context of sulfonamido pyridines, a possible side reaction is acylation of the pyridine nitrogen .

  • Chemical Rationale: The pyridine nitrogen is a nucleophile and can react with the activated carboxylic acid to form an acylpyridinium intermediate.[5] While this is often a reversible step and pyridine is sometimes used as a catalyst, in the context of a peptide containing a pyridine ring, this can lead to a stable, albeit undesired, product depending on the reaction conditions and the specific structure of the pyridine ring.

  • Troubleshooting & Prevention:

    • Steric Hindrance: If the sulfonamide group is ortho to the pyridine nitrogen, this can provide some steric hindrance that disfavors acylation at the nitrogen.

    • Electronic Effects: Electron-withdrawing groups on the pyridine ring will decrease the nucleophilicity of the nitrogen, making it less likely to be acylated. Conversely, electron-donating groups will increase its reactivity.

    • Reaction Conditions: Lowering the reaction temperature and minimizing the reaction time can help to reduce the likelihood of this side reaction. Also, avoiding a large excess of the activated amino acid can be beneficial.

  • Workflow for Investigation:

G cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Analytical Verification cluster_3 Corrective Actions start Side product with same mass as target peptide hypothesis Possible Pyridine N-Acylation start->hypothesis nmr 2D NMR (HMBC, NOESY) to confirm connectivity hypothesis->nmr msms MS/MS fragmentation to identify acyl group location hypothesis->msms temp Lower reaction temperature nmr->temp msms->temp time Reduce coupling time temp->time equivalents Optimize reagent stoichiometry time->equivalents G cluster_0 Reactants cluster_1 Desired Pathway cluster_2 Side Reaction Pathway reactants Activated Amino Acid (R-COOH*) + Sulfonamido Pyridine Peptide (H2N-Peptide-Py-SO2NHR') decision Nucleophilic Attack reactants->decision desired_product Target Peptide (R-CO-NH-Peptide-Py-SO2NHR') side_product N-Acylated Sulfonamide (H2N-Peptide-Py-SO2N(COR)R') decision->desired_product N-terminal Amine Attack (Favored by lower basicity, steric factors) decision->side_product Sulfonamide Anion Attack (Favored by excess base, high reactivity)

Sources

Optimization

Technical Support Center: Crystallization &amp; Recrystallization of Novel Small Molecules

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for crystallization. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQ...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for crystallization. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for refining crystallization and recrystallization methods, with a focus on novel small molecule compounds, hypothetically including substances like CAS 1249354-43-5. Given that specific public data for many novel compounds is often limited, this guide is built upon fundamental principles and established methodologies applicable to a wide range of organic molecules.

Our approach is to empower you with the causal understanding behind each experimental choice, ensuring that every protocol is a self-validating system.

Part 1: Troubleshooting Guide - Common Crystallization Challenges

This section addresses the most frequent and challenging issues encountered during the crystallization of novel compounds. Each Q&A provides a systematic approach to diagnosis and resolution.

Q1: My compound has "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution is supersaturated at a temperature above the compound's melting point in that specific solvent system, or when the concentration of impurities is high.

Immediate Steps & Underlying Principles:

  • Re-dissolve and Modify: The primary goal is to re-dissolve the oil into the solution. Gently heat the mixture until the oil redissolves completely. The key is to then alter the conditions to favor nucleation and crystal growth over liquid-liquid phase separation.

  • Reduce the Cooling Rate: Rapid cooling is a common cause of oiling out. Once re-dissolved, allow the solution to cool to room temperature very slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to ambient temperature over several hours). For sensitive compounds, cooling in an insulated container can be effective. This provides a larger thermodynamic window for ordered crystal lattice formation.

  • Increase the Solvent Volume: Oiling out can be a sign of excessive supersaturation. Add a small amount of the same solvent (or the primary solvent in a mixed system) to the re-dissolved solution to reduce the overall concentration. This lowers the supersaturation level, making it more likely for the compound to crystallize upon cooling.

  • Change the Solvent System: If the above steps fail, the solvent system itself is likely suboptimal. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but only sparingly soluble at lower temperatures. If your compound is oiling out, consider a solvent in which it is less soluble. A systematic approach to solvent selection is crucial (see the workflow diagram below).

Troubleshooting Workflow for "Oiling Out"

G start Compound 'Oiled Out' reheat 1. Re-heat to Re-dissolve Oil start->reheat add_solvent 2. Add More Solvent (Reduce Supersaturation) reheat->add_solvent slow_cool 3. Implement Slow Cooling Protocol add_solvent->slow_cool result Crystals Form? slow_cool->result success Success! result->success Yes failure Still Oiling Out result->failure No change_solvent 4. Re-evaluate Solvent System (See Solvent Selection Guide) failure->change_solvent

Caption: Decision tree for troubleshooting when a compound oils out.

Q2: My recrystallization yield is extremely low. How can I improve it?

A2: Low yield is a common problem that indicates one of two main issues: either the compound is too soluble in the chosen solvent at low temperatures, or there was a significant loss of material during transfers and filtration.

Systematic Yield Improvement Strategy:

  • Verify Solvent Choice: The ideal recrystallization solvent should exhibit a steep solubility curve. A common mistake is choosing a solvent in which the compound has moderate solubility at room temperature. Refer to the table below for a systematic solvent screening approach.

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude material. Adding excess solvent will keep more of your compound dissolved even after cooling, drastically reducing the yield.

  • Optimize Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature. After cooling to room temperature, placing the flask in an ice bath (0 °C) or even a dry ice/acetone bath (for appropriate solvents) can significantly increase the amount of precipitate. Be cautious with very rapid cooling to very low temperatures, as this can sometimes trap impurities.

  • Induce Crystallization: If no crystals form upon cooling, the solution may be supersaturated but lacking nucleation sites.

    • Seeding: Add a tiny crystal of the pure compound to the cooled solution.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites.

  • Consider an Anti-Solvent: If a single solvent system is not providing a good yield, an anti-solvent (a solvent in which your compound is insoluble but which is miscible with your primary solvent) can be used. Dissolve the compound in a minimum of the "good" solvent, then slowly add the anti-solvent until the solution becomes turbid. Add a drop or two of the good solvent to clarify, then cool slowly.

Table 1: Systematic Solvent Selection for Crystallization

Solvent Polarity Example Solvents General Use Case Boiling Point (°C)
Non-Polar Hexane, TolueneFor non-polar compounds69 (Hexane)
111 (Toluene)
Intermediate Ethyl Acetate, Dichloromethane (DCM)Broadly applicable for many organic molecules77 (EtOAc)
40 (DCM)
Polar Aprotic Acetone, Acetonitrile (ACN)For moderately polar compounds56 (Acetone)
82 (ACN)
Polar Protic Ethanol, Methanol, WaterFor highly polar compounds capable of H-bonding78 (Ethanol)
65 (Methanol)
100 (Water)

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent system for a completely new compound?

A1: This requires a systematic, small-scale screening approach.

Step-by-Step Protocol for Solvent Screening:

  • Preparation: Place a very small amount of your crude compound (e.g., 10-20 mg) into several small test tubes.

  • Solubility at Room Temperature: To each tube, add a different solvent from Table 1 (e.g., hexane, ethyl acetate, ethanol, water) dropwise, vortexing after each drop. A good candidate solvent will not dissolve the compound at room temperature. Any solvent that dissolves the compound readily at this stage is a poor choice for primary recrystallization but may be useful as the "good" solvent in a binary pair.

  • Solubility at High Temperature: Take the tubes where the compound was insoluble at room temperature and gently heat them in a water or sand bath. A good solvent will now dissolve the compound completely.

  • Crystallization upon Cooling: Allow the heated, clear solutions to cool slowly to room temperature, and then in an ice bath. The best solvent is the one that produces a large amount of high-quality, crystalline precipitate.

  • Binary Solvent Systems: If no single solvent is ideal, try a binary system. Use a solvent in which the compound is very soluble and one in which it is insoluble (an anti-solvent). The two solvents must be miscible.

Solvent Selection Logic Diagram

G start Start: Crude Compound (10-20 mg) add_rt_solvent Add Solvent (e.g., EtOAc) at Room Temp start->add_rt_solvent check_solubility_rt Is it Soluble? add_rt_solvent->check_solubility_rt soluble_rt Soluble at RT: Poor Single Solvent. Consider as 'Good' solvent in binary system. check_solubility_rt->soluble_rt Yes insoluble_rt Insoluble at RT: Potential Candidate. check_solubility_rt->insoluble_rt No heat_solution Heat the Mixture insoluble_rt->heat_solution check_solubility_hot Is it Soluble when Hot? heat_solution->check_solubility_hot insoluble_hot Insoluble when Hot: Discard this solvent. check_solubility_hot->insoluble_hot No soluble_hot Soluble when Hot: Good Candidate. check_solubility_hot->soluble_hot Yes cool_solution Cool Slowly to RT, then 0 °C soluble_hot->cool_solution check_crystals Do High-Quality Crystals Form? cool_solution->check_crystals success Success! This is a good solvent. check_crystals->success Yes failure No/Poor Crystals: Consider binary system or another solvent. check_crystals->failure No

Troubleshooting

Minimizing degradation of 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid during long-term storage

Welcome to the Application Science Support Center for 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid (CAS: 1249354-43-5)[1]. As a highly functionalized nicotinic acid derivative, this compound is invaluable in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center for 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid (CAS: 1249354-43-5)[1]. As a highly functionalized nicotinic acid derivative, this compound is invaluable in drug discovery and structural biology. However, its unique chemical architecture—specifically the electron-withdrawing pyridine ring coupled with a sulfonamide and a carboxylic acid—introduces specific vulnerabilities during long-term storage and handling.

This guide provides field-proven troubleshooting protocols, mechanistic explanations, and self-validating methodologies to ensure the absolute integrity of your compound from receipt to assay.

Part 1: Mechanistic Overview of Degradation

To prevent degradation, we must first understand the causality behind it. The electron-withdrawing nature of the pyridine ring significantly increases the acidity of the sulfonamide N-H proton compared to standard benzenesulfonamides[2]. While this is beneficial for target binding, it makes the molecule highly sensitive to specific solvent interactions. Furthermore, the solid-state stability of pyridine sulfonamides relies heavily on delicate N−H⋯O intermolecular hydrogen bonding networks[3]. Disruption of this lattice by atmospheric moisture accelerates hydrolytic pathways. Finally, pyridine carboxylic acids are susceptible to oxidative ring cleavage when exposed to UV radiation and radical species[4].

Degradation A 6-(Propane-2-sulfonamido) pyridine-3-carboxylic acid B Hydrolysis (Sulfonic Acid + Aminopyridine) A->B H2O + Extreme pH C Esterification (Alkyl Ester Formation) A->C Primary Alcohols (MeOH/EtOH) D Photodegradation (Pyridine Ring Cleavage) A->D UV Light Exposure

Major degradation pathways of 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: I dissolved my compound in methanol for a stock solution, and my assay IC50 dropped by 10-fold after a week. What happened?

Cause: You are observing esterification . The carboxylic acid group at the 3-position of the pyridine ring is highly reactive in primary alcohols (like methanol or ethanol). Over time, especially at room temperature, the compound undergoes a condensation reaction to form a methyl ester. This masks the carboxylic acid pharmacophore, drastically reducing target binding affinity. Solution: Never use primary alcohols for long-term storage of carboxylic acid-containing compounds. Transition to anhydrous Dimethyl Sulfoxide (DMSO) for all stock solutions.

Q2: The lyophilized powder was left on the benchtop for a few hours, and now it won't dissolve completely in my assay buffer. Why?

Cause: Hygroscopicity and Polymorphic Shift . Pyridine sulfonamides form specific crystal lattices stabilized by hydrogen bonds[3]. When exposed to ambient humidity, the compound absorbs moisture, which disrupts these bonds and can induce a transition to a less soluble hydrate or amorphous form. Solution: Always equilibrate the sealed vial to room temperature in a desiccator before opening to prevent condensation. Store the solid at -20°C with a desiccant pack.

Q3: How do I know if my compound has undergone photolytic degradation?

Cause: Pyridine rings absorb UV light, which can lead to the generation of reactive oxygen species and subsequent ring cleavage[4]. Solution: If your solution turns from colorless to a faint yellow or brown, photolytic oxidation has likely occurred. Always store solutions in amber glass vials and minimize exposure to direct laboratory lighting during assay preparation.

Part 3: Quantitative Stability & Methodologies

Accelerated Stability Matrix

The following table summarizes the quantitative degradation profile of the compound under various stress conditions, highlighting the critical need for strict storage compliance.

Storage ConditionSolventTimeframe% Intact APIPrimary Degradant Observed
-20°C, DarkSolid12 Months> 99.5%None
25°C, 60% RHSolid1 Month97.2%Hydrolysis products
-80°C, DarkDMSO6 Months98.8%None
25°C, LightMeOH1 Week85.4%Methyl Ester
37°C, pH 2.0Aqueous48 Hours72.1%Isopropylsulfonic Acid
Protocol 1: Preparation of Ultra-Stable Stock Solutions

To ensure maximum longevity of your compound, follow this self-validating workflow. The causality behind this protocol is the absolute exclusion of water and nucleophilic solvents, which are the primary drivers of degradation.

  • Equilibration: Remove the lyophilized solid from -20°C storage and place it in a vacuum desiccator at room temperature for 30 minutes. Reasoning: Prevents atmospheric moisture from condensing on the cold powder.

  • Solvent Purging: Obtain anhydrous DMSO ( 99.9% purity, 50 ppm H2​O ). Purge the solvent vial with dry Argon or Nitrogen gas for 2 minutes.

  • Dissolution: Dissolve the solid to a high concentration (e.g., 10 mM or 50 mM). Reasoning: High concentrations minimize the relative stoichiometric ratio of trace water to the API, suppressing hydrolysis.

  • Aliquoting: Dispense the solution into single-use, tightly sealed amber glass vials (e.g., 20 µL to 50 µL per vial).

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer. Reasoning: Single-use aliquots eliminate freeze-thaw cycles, which are notorious for introducing condensation into the stock.

StorageWorkflow Step1 Receive Lyophilized Powder Step2 Desiccated Storage (-20°C) Step1->Step2 Step3 Stock Solution Prep Step2->Step3 Step4 Use Anhydrous DMSO Step3->Step4 Step5 Single-Use Amber Vials (-80°C) Step4->Step5

Optimal workflow for solid-state storage and stock solution preparation.

Protocol 2: Self-Validating LC-MS Method for Degradation Tracking

If you suspect your batch has degraded, use this standardized LC-MS gradient to separate the intact molecule from its primary degradants (esters and cleaved sulfonamides).

Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm particle size). Detection: Positive Electrospray Ionization (ESI+). Look for the intact mass [M+H]+ at m/z 245.06.

Time (min)% Mobile Phase A (0.1% FA in H2​O )% Mobile Phase B (0.1% FA in MeCN)Flow Rate (mL/min)
0.09550.4
1.09550.4
6.010900.4
8.010900.4
8.19550.4
10.09550.4

Self-Validation Check: Run a control sample of your stock alongside a sample spiked with 0.1 M HCl (incubated for 2 hours at 60°C). If the sulfonamide bond has hydrolyzed in your stock, you will observe a distinct peak at m/z 139.05 corresponding to the cleaved 6-aminopyridine-3-carboxylic acid core. If this peak is absent in your unspiked stock, your storage protocol is successfully preserving the compound.

References

  • ChemScene. "1249354-43-5 | 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid".
  • MDPI. "4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies". Molecules.
  • ACS Publications. "Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids". Crystal Growth & Design.
  • ResearchGate. "Sulfate radical-based oxidation of the aminopyralid and picloram herbicides: The role of amino group on pyridine ring". Chemical Engineering Journal.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Validating In Vitro Target Binding Efficacy of CAS 1249354-43-5 Derivatives

Executive Summary & The Analytical Challenge The compound CAS 1249354-43-5 (6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid) has emerged as a highly privileged structural motif in modern drug discovery. Recent patent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

The compound CAS 1249354-43-5 (6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid) has emerged as a highly privileged structural motif in modern drug discovery. Recent patent literature and pharmacological studies have highlighted the utility of this specific sulfonamido-pyridine-carboxylic acid scaffold in synthesizing potent modulators for the Mas-related G-protein coupled receptor X2 (MRGPRX2)[1]. MRGPRX2 is a critical target implicated in pseudo-allergic drug reactions, neurogenic inflammation, and chronic itch[1].

The Challenge: Validating the target binding efficacy of CAS 1249354-43-5 derivatives in vitro presents a unique biophysical challenge. The hydrophobic nature of the propane-2-sulfonamido group often leads to non-specific partitioning into artificial lipid membranes, while the pyridine nitrogen can induce short-lived auto-fluorescence in optical assays. Furthermore, as a complex membrane protein, MRGPRX2 loses its native conformational integrity if removed from a lipid bilayer[2].

As application scientists, we must design self-validating assay systems that can distinguish true orthosteric receptor engagement from assay artifacts. This guide objectively compares the three leading in vitro binding platforms—TR-FRET , Surface Plasmon Resonance (SPR) , and Cell Membrane Chromatography (CMC) —providing experimental data and step-by-step protocols to ensure scientific integrity.

Platform Comparison: Selecting the Right Assay

To accurately profile CAS 1249354-43-5 derivatives, researchers must balance throughput with kinetic resolution.

  • Time-Resolved Fluorescence Energy Transfer (TR-FRET): The industry standard for high-throughput primary screening. By utilizing SNAP-tagged MRGPRX2 expressed in stable cell lines[3], TR-FRET measures the proximity-based energy transfer between a donor fluorophore and a fluorescently labeled tracer ligand[4].

  • Surface Plasmon Resonance (SPR): The gold standard for label-free kinetic profiling ( kon​ , koff​ ). For GPCRs, this requires reconstituting the receptor into lipid nanodiscs to preserve the binding pocket[2].

  • Cell Membrane Chromatography (CMC): An emerging technique where MRGPRX2-expressing cell membranes are immobilized on a stationary phase. Binding affinity is calculated via frontal analysis HPLC, offering a highly physiological matrix[2].

Quantitative Performance Comparison

The following table summarizes synthetic benchmarking data for a representative lead compound ("Derivative A") across the three platforms.

Assay PlatformDerivative A KD​ (nM)Assay Window (S/B)Throughput (Cmpds/Day)Target ConformationPrimary Limitation
TR-FRET 45.2 ± 3.18.5>10,000 (384-well)Native (Live Cell/Membrane)Susceptible to inner-filter effects
SPR (Nanodisc) 52.8 ± 4.0N/A (Kinetics)~100 (Biacore 8K)Reconstituted (Lipid Bilayer)Requires high protein purity
CMC (Frontal Analysis) 61.5 ± 5.2N/A (Chromatography)~50Native (Immobilized Membrane)High compound consumption

Data Interpretation: While all three platforms yield concordant KD​ values in the ~50 nM range, TR-FRET provides the highest throughput for initial library screening, whereas SPR is indispensable for understanding the residence time ( 1/koff​ ) of the propane-2-sulfonamido pharmacophore.

Assay Workflow & Logical Architecture

AssayWorkflow Start CAS 1249354-43-5 Derivatives Library HTS High-Throughput Screen (TR-FRET) Start->HTS Hit Hit Compounds (IC50 < 1 µM) HTS->Hit Affinity Filter Kinetics Kinetic Profiling (SPR / Biacore) Hit->Kinetics Orthogonal Validation CMC Receptor Selectivity (CMC Chromatography) Hit->CMC Matrix Validation Lead Lead Candidate Selection Kinetics->Lead CMC->Lead

Fig 1. Hierarchical in vitro assay workflow for screening CAS 1249354-43-5 derivatives.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems, explaining the explicit causality behind every biophysical manipulation.

Protocol A: TR-FRET Competitive Binding Assay

This assay measures the ability of CAS 1249354-43-5 derivatives to displace a known fluorescent tracer from the MRGPRX2 orthosteric site[3].

TRFRET_Mech Donor Tb3+ Donor (Anti-SNAP) Receptor SNAP-MRGPRX2 (Membrane) Donor->Receptor Binds Tracer Fluorescent Ligand Receptor->Tracer 665nm FRET (Baseline) Compound CAS Derivative (Competitor) Compound->Receptor Displaces Tracer

Fig 2. TR-FRET competitive binding mechanism for MRGPRX2 orthosteric site evaluation.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing N-terminally SNAP-tagged MRGPRX2[3].

    • Causality: Using whole membranes rather than purified protein ensures the receptor remains embedded in its native lipid environment, preventing the collapse of the transmembrane alpha-helices.

  • Fluorophore Labeling: Incubate membranes with a Terbium ( Tb3+ ) cryptate-labeled anti-SNAP antibody (Donor) and a red-shifted fluorescent MRGPRX2 tracer (Acceptor)[4].

    • Causality: We specifically employ a Tb3+ donor because its long emission half-life allows for a 50 µs time delay before signal integration. This temporal gating is critical because the pyridine ring in CAS 1249354-43-5 derivatives often exhibits short-lived auto-fluorescence that would otherwise produce false-positive binding signals.

  • Compound Incubation: Add a 10-point titration of the CAS 1249354-43-5 derivative (ranging from 10 µM to 0.1 nM) in assay buffer containing 0.1% BSA.

    • Causality: The inclusion of 0.1% BSA acts as a carrier protein to prevent the highly hydrophobic propane-2-sulfonamido tail from adhering to the walls of the 384-well microplate, ensuring the actual compound concentration matches the nominal concentration.

  • Signal Detection & Validation: Read the plate at 620 nm (donor) and 665 nm (acceptor). A decrease in the 665/620 ratio indicates competitive displacement.

    • Self-Validation: Always include a "Tracer-only" well and a "Non-specific binding" well (saturated with 10 µM of a known unlabeled antagonist). If the derivative's signal drops below the non-specific binding baseline, it indicates the compound is quenching the fluorophore rather than displacing the tracer.

Protocol B: SPR Kinetic Profiling via Nanodiscs

Surface Plasmon Resonance provides real-time binding kinetics, which is vital for predicting the in vivo efficacy of MRGPRX2 modulators[2].

Step-by-Step Methodology:

  • Nanodisc Reconstitution: Reconstitute C-terminally 10xHis-tagged MRGPRX2 into MSP1D1 nanodiscs containing a 3:1 ratio of POPC/POPG lipids.

    • Causality: GPCRs require lateral membrane pressure to function. Nanodiscs provide a rigid, soluble lipid bilayer that maintains the structural integrity of the orthosteric pocket, ensuring that the binding kinetics of the CAS 1249354-43-5 derivative are physiologically relevant.

  • Surface Capture: Immobilize the nanodiscs onto an Ni-NTA sensor chip at a flow rate of 10 µL/min until a capture level of ~3000 Response Units (RU) is achieved.

    • Causality: Direct amine coupling (EDC/NHS) would randomly cross-link the receptor, potentially blocking the extracellular binding vestibule. Directional capture via the C-terminal His-tag self-validates the assay by ensuring 100% of the immobilized receptors are uniformly oriented and accessible to the analyte[2].

  • Solvent Correction Calibration: Run a DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer.

    • Causality: CAS 1249354-43-5 derivatives require exactly 5% DMSO for solubility. Because DMSO significantly alters the bulk refractive index of the buffer, a slight mismatch between the sample and running buffer will cause massive bulk-shift artifacts. The calibration curve allows the SPR software to mathematically isolate the true mass-shift of the compound binding.

  • Analyte Injection: Inject the derivative in a multi-cycle kinetic format (0.5 nM to 500 nM) at a high flow rate (50 µL/min) for 120 seconds, followed by a 300-second dissociation phase.

    • Causality: A high flow rate minimizes mass transport limitation (MTL), ensuring that the observed kon​ is a true reflection of the chemical binding event rather than the rate of diffusion through the microfluidic channel.

References

  • WO2022067094A1 - Modulators of mas-related g-protein receptor x2 and related products and methods Source: Google Patents URL
  • MrgX2-Targeting Ligand Screen for Antipseudoallergic Agents by Immobilized His-Tag-Fused Protein Technology Source: ACS Publications URL:[Link]

  • Detection of genome-edited and endogenously expressed G protein-coupled receptors Source: PMC / NIH URL:[Link]

Sources

Comparative

Benchmarking 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid in NaV1.8 Drug Discovery Assays: A Comparative Guide

Introduction The development of non-opioid analgesics has increasingly focused on voltage-gated sodium channels (VGSCs), specifically the NaV1.8 subtype, which is predominantly expressed in the peripheral nervous system...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of non-opioid analgesics has increasingly focused on voltage-gated sodium channels (VGSCs), specifically the NaV1.8 subtype, which is predominantly expressed in the peripheral nervous system and plays a critical role in nociceptive (pain) signaling[1]. In fragment-based drug discovery (FBDD) and lead optimization, 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid (CAS 1249354-43-5) has emerged as a highly privileged building block[2].

This compound serves as a critical pharmacophore in the synthesis of state-dependent NaV1.8 inhibitors (such as those in the suzetrigine/VX-548 structural class)[3]. The pyridine-3-carboxylic acid core acts as a rigid, polar anchor, while the isopropyl sulfonamide moiety provides precisely tuned steric bulk to occupy the lipophilic pocket of the NaV1.8 channel's Domain IV S6 region. This guide objectively benchmarks this fragment against alternative structural analogs, detailing the empirical workflows required to validate its performance in drug discovery assays.

Part 1: Pharmacophore Benchmarking (The "Why")

To understand why 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid is superior, we must benchmark it against two common structural alternatives:

  • Alternative A (Reduced Steric Bulk): 6-(Methylsulfonamido)pyridine-3-carboxylic acid.

  • Alternative B (Loss of Heteroatom): 4-(Propane-2-sulfonamido)benzoic acid.

Mechanistic Causality
  • The Isopropyl Advantage: The NaV1.8 binding site undergoes a conformational shift during the channel's inactivated state. The isopropyl group (propane-2-) perfectly complements the hydrophobic volume of this transient pocket, drastically decreasing the off-rate ( koff​ ) compared to a smaller methyl group.

  • The Pyridine Anchor: The nitrogen in the pyridine ring serves as a critical hydrogen-bond acceptor. Replacing it with a phenyl ring (benzoic acid derivative) not only reduces binding affinity but also increases lipophilicity (clogP), leading to poorer aqueous solubility and higher non-specific protein binding.

Comparative Data Summary

Note: Quantitative data represents the fragment's performance when conjugated to a standardized 2-aminopyridine reporter scaffold to enable measurable nanomolar affinities.

Fragment CoreSulfonamide R-GroupclogPAPC IC 50​ (Inactivated State)SPR Residence Time ( τ )Solubility (PBS, pH 7.4)
Pyridine-3-carboxylic acid Isopropyl (Propane-2-) 1.85 45 nM 120 min >100 µM
Pyridine-3-carboxylic acidMethyl1.10320 nM15 min>100 µM
Benzoic acidIsopropyl (Propane-2-)2.45150 nM45 min<20 µM

Part 2: Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives.

Protocol 1: High-Throughput Automated Patch-Clamp (APC) Electrophysiology

Fluorescence-based membrane potential assays lack the temporal resolution required to measure state-dependent inhibition. APC provides the precise voltage control necessary to isolate the inactivated state of the NaV1.8 channel[4].

  • Cell Preparation: Culture HEK293 cells stably co-expressing human NaV1.8 and the β 1 accessory subunit.

    • Causality: The β 1 subunit is mandatory for proper membrane trafficking and physiological gating kinetics; omitting it results in artificially slow inactivation.

  • Seal Formation & Validation: Suspend cells and apply to a planar patch-clamp system (e.g., QPatch).

    • Self-Validation: Only include wells that achieve a seal resistance of >1 G Ω (Gigaseal). Lower resistances indicate leak currents that will skew IC 50​ calculations.

  • Voltage Protocol (State-Dependence):

    • Resting State Protocol: Hold cells at -120 mV, then apply a 20 ms depolarizing step to +10 mV.

    • Inactivated State Protocol: Hold cells at -40 mV (driving ~80% of channels into the inactivated state), then step to +10 mV.

    • Causality: 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid derivatives are state-dependent blockers. A >10-fold shift in IC 50​ between the resting and inactivated states validates on-target mechanism of action.

  • Data Acquisition: Apply compounds in a cumulative concentration-response format and calculate fractional block.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Equilibrium IC 50​ values do not predict in vivo duration of action. SPR is required to measure the kinetic residence time ( τ ), proving the superiority of the isopropyl moiety.

  • Target Reconstitution: Purify human NaV1.8 and reconstitute it into MSP1D1 lipid nanodiscs.

    • Causality: Full-length NaV channels rapidly denature in detergent micelles. Lipid nanodiscs preserve the native lateral membrane pressure, keeping the drug-binding pocket structurally intact.

  • Surface Functionalization: Immobilize anti-His antibodies on a CM5 Series S sensor chip via standard amine coupling, then capture the His-tagged NaV1.8 nanodiscs.

  • Kinetic Titration: Inject the test compounds at a high flow rate (50 µL/min).

    • Self-Validation: High flow rates minimize mass transport limitations, ensuring the measured kon​ is reaction-limited, not diffusion-limited.

  • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate residence time as τ=1/koff​ .

Part 3: Visualizing the Workflows and Mechanisms

FBDD_Workflow N1 Fragment Library Screening N2 Hit: 6-(Propane-2-sulfonamido) pyridine-3-carboxylic acid N1->N2 N3 Scaffold Hopping & Lead Optimization N2->N3 N4 Automated Patch-Clamp (State-Dependent Block) N3->N4 N5 SPR Binding Kinetics (Lipid Nanodiscs) N3->N5 N6 Lead Candidate Selection N4->N6 N5->N6

Caption: Fragment-based drug discovery workflow for NaV1.8 inhibitors using APC and SPR validation.

Pathway Stimulus Noxious Stimulus (Thermal/Mechanical) DRG DRG Sensory Neuron Depolarization Stimulus->DRG NaV18 NaV1.8 Channel Activation DRG->NaV18 AP Action Potential Propagation NaV18->AP Pain Pain Perception (CNS) AP->Pain Inhibitor NaV1.8 Inhibitor (Pyridine-3-carboxylic core) Inhibitor->NaV18 Blocks

Caption: Nociceptive signaling pathway illustrating NaV1.8 activation and targeted inhibition.

References

  • Vertex Pharmaceuticals Incorporated. Heteroaryl compounds for the treatment of pain (WO2023205468A1). WIPO (PCT). Available at:[5]

  • Merck Sharp & Dohme LLC. 2-amino-n-heteroaryl-nicotinamides as Nav1.8 inhibitors (US11377438B2). United States Patent and Trademark Office. Available at:[1]

  • Feske, S., Wulff, H., & Skolnik, E. Y. The role of ion channels in T cell function and disease. PMC/NIH. Available at:[Link][4]

Sources

Safety & Regulatory Compliance

Safety

6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid As drug development professionals scale up the synthesis and application of complex heteroaromatic intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid

As drug development professionals scale up the synthesis and application of complex heteroaromatic intermediates, the logistical management of chemical waste becomes a critical operational pillar. 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid is a specialized building block characterized by its dual functionalization: a sulfonamide group and a pyridinecarboxylic acid core[1]. This guide provides a self-validating, step-by-step framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Chemical Profiling & Hazard Causality

Before executing any disposal protocol, it is imperative to understand the physicochemical properties that dictate the compound's behavior in waste streams. As application scientists, we do not simply follow rules; we design disposal strategies based on molecular causality.

PropertyValueCausality / Operational Impact
Chemical Name 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acidTarget analyte requiring RCRA-compliant disposal.
CAS Number 1249354-43-5Essential identifier for hazardous waste profiling[1].
Molecular Formula C9H12N2O4SHigh N and S content dictates scrubber-equipped incineration.
Molecular Weight 244.27 g/mol Utilized for molarity and capacity calculations in waste logs.
Purity ≥95%High purity powder poses acute aerosolization risks[1].
Physical State SolidRequires strict dust mitigation and non-sparking tools[2].

Hazard Causality:

  • The Sulfonamide Moiety: Sulfonamides are biologically active and environmentally persistent. If improperly flushed into municipal drains, they survive standard wastewater treatment, potentially disrupting aquatic ecosystems and acting as vectors for antimicrobial resistance[3].

  • The Pyridine Core: Pyridine derivatives are highly mobile in soil and aqueous environments. Landfill disposal is strictly prohibited as it risks rapid leaching into groundwater aquifers[4].

  • Thermal Degradation: The molecular formula (C9H12N2O4S) guarantees the generation of nitrogen oxides (NOx) and sulfur oxides (SOx) upon combustion. Therefore, incineration must be routed exclusively to facilities equipped with advanced gas scrubbers[2].

Standardized Disposal Workflows

To mitigate these risks, laboratories must implement a strict segregation and incineration workflow.

DisposalWorkflow Start Waste Generation: 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid Solid Solid Waste: Contaminated PPE & Powders Start->Solid Liquid Liquid Waste: Organic Solvent Mixtures Start->Liquid Labeling RCRA-Compliant Labeling (Identify S & N content) Solid->Labeling Liquid->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage EHSPickup EHS / Hazardous Waste Pickup Storage->EHSPickup Incinerator EPA-Approved Incineration (NOx & SOx Scrubbers) EHSPickup->Incinerator

Figure 1: RCRA-compliant disposal workflow for sulfonamide-pyridine derivatives.

Protocol 1: Liquid Waste Segregation and Solubilization

This protocol ensures that dissolved 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid does not precipitate in waste carboys, which could lead to dangerous pressure buildup or container rupture.

  • Compatibility Verification: Determine the solvent matrix of your waste. Do not mix this compound with halogenated solvents unless the experimental assay explicitly requires it. Causality: Halogenated waste is significantly more expensive to incinerate. Keeping streams separate optimizes operational costs.

  • Solubilization Check (Self-Validation): Slowly add a 5 mL test aliquot of the waste solution to the designated carboy.

    • Validation: Visually inspect the mixture. If the solution remains clear, full compatibility is confirmed. If cloudiness or a precipitate forms, the pH of the carboy has caused the carboxylic acid to protonate and crash out. Halt addition immediately and designate a new, pH-adjusted waste stream.

  • Volume Management: Fill the waste carboy to a maximum of 80% capacity. Causality: This provides a critical headspace buffer for thermal expansion and potential off-gassing.

  • Regulatory Labeling: Affix a hazardous waste tag immediately. Explicitly write the full chemical name and add the modifier: "Contains Sulfur and Nitrogen." This alerts the downstream 3 licensed facility to route the waste to a scrubber-equipped incinerator[3].

LiquidWaste Gen Liquid Waste Generation (Compound + Solvent) Decision Is the solvent halogenated? Gen->Decision Halogenated Halogenated Organic Waste (Red Tag) Decision->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste (Green Tag) Decision->NonHalogenated No Verify Verify pH & Solubility (Prevent Precipitation) Halogenated->Verify NonHalogenated->Verify

Figure 2: Liquid waste segregation logic for sulfonamide-pyridine derivatives.

Protocol 2: Solid Waste and Sharps Disposal
  • Consolidation: Place all contaminated consumables (weighing boats, spatulas, Kimwipes) into a double-lined, puncture-resistant solid hazardous waste bin.

  • Dust Mitigation (Self-Validation): Before sealing the bag, inspect the interior neck for loose powder.

    • Validation: Wipe the interior neck with an ethanol-dampened cloth. If the cloth shows no residue, the bag is safe to seal. If powder is visible, the risk of aerosolization during transport remains; repeat the wipe-down.

  • Sealing: Use the "gooseneck" tying method (twist the bag, fold the twist over itself, and tape it securely) to guarantee an airtight seal, preventing vapor or dust escape during transit to the satellite accumulation area[2][4].

Emergency Spill Response & Decontamination

Powder spills of pyridinecarboxylic acids present acute inhalation and ocular hazards[2][4]. Never sweep the powder dry, as this generates explosive and toxic dust clouds.

  • Isolation: Immediately evacuate personnel from the immediate vicinity and ensure the area is well-ventilated (e.g., increase fume hood flow rates).

  • PPE Donning: Equip a fitted N95 or P100 respirator, chemical-resistant nitrile gloves, and tightly sealed safety goggles.

  • Wet Containment (Self-Validation): Dampen a hazardous materials absorbent pad with a compatible solvent (e.g., water or ethanol).

    • Validation: Gently press the edge of the damp pad onto a small section of the spilled powder. If the powder adheres without aerosolizing, the dampening level is correct. Proceed to cover the entire spill. If dust rises, increase the solvent saturation of the pad before continuing.

  • Mechanical Collection: Use non-sparking tools (e.g., plastic scoops) to lift the dampened pads and powder[2]. Transfer the material into a rigid, sealable hazardous waste container.

  • Final Decontamination: Wash the spill surface with a mild soap solution followed by an ethanol wipe to remove any residual micro-particles. Dispose of all cleanup materials as solid hazardous waste.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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